Di-O-demethylcurcumin
Description
Evolution of Research Perspectives on Curcuminoids and Didemethyl Curcumin (B1669340)
Initial research into the bioactive components of turmeric predominantly focused on curcumin, as it is the most plentiful curcuminoid. nuft.edu.ua For decades, curcumin was considered the primary source of turmeric's therapeutic properties. However, significant challenges, such as curcumin's poor bioavailability, chemical instability, and rapid metabolism, prompted a shift in research focus. acs.orgresearchgate.netumass.edu Scientists began to hypothesize that the observed biological effects of turmeric extracts might not be solely attributable to curcumin but also to its derivatives, including other naturally occurring curcuminoids and their metabolites. researchgate.net
This evolving perspective brought the other two major curcuminoids, demethoxycurcumin (B1670235) and Didemethyl Curcumin (bisdemethoxycurcumin), into the spotlight. mdpi.com Researchers started to investigate the individual bioactivities of these compounds, moving from studying crude extracts to analyzing the distinct contributions of each purified component. kmutnb.ac.th It was discovered that Didemethyl Curcumin possesses greater chemical stability compared to both curcumin and demethoxycurcumin, making it a more robust molecule for experimental studies. acs.org This stability, combined with unique activity profiles, has solidified the view that Didemethyl Curcumin is not merely a minor analog but a significant bioactive compound warranting independent and thorough investigation.
Significance of Didemethyl Curcumin as a Distinct Curcuminoid in Biological Systems Research
The importance of Didemethyl Curcumin in advanced research stems from its distinct and, in some cases, superior biological activities compared to curcumin. Its structural difference—lacking the two methoxy (B1213986) groups present on the phenyl rings of curcumin—is believed to contribute to these unique properties. thaiscience.info
Enhanced Antioxidant and Anti-radical Activity: Several studies have highlighted the potent antioxidant capabilities of Didemethyl Curcumin. Research comparing its effects with other curcuminoids found that demethylated analogs exhibit powerful anti-radical properties. kmutnb.ac.th One study demonstrated that the ability of Didemethyl Curcumin to inhibit nitrite-induced hemoglobin oxidation was two- to three-fold higher than that of curcumin. thaiscience.info This increased antioxidant activity is often attributed to the number of phenolic hydroxyl groups on the benzene (B151609) rings. thaiscience.info
| Compound | Observed Antioxidant Effect | Reference Study Finding |
|---|---|---|
| Didemethyl Curcumin | Higher potency in inhibiting hemoglobin oxidation compared to Curcumin. | Showed two- to three-fold higher inhibition of hemoglobin oxidation than the parent compound (Curcumin). thaiscience.info |
| Didemethyl Curcumin | Effectively protects against AAPH-induced red cell lysis. | Demethylcurcumin analogs demonstrated protection against oxidative hemolysis. kmutnb.ac.th |
| Curcumin | Potent antioxidant but less effective in some assays compared to its demethylated analog. | Considered the parent compound for comparison. thaiscience.info |
Modulation of Proteasome Activity: A significant area of research is the effect of Didemethyl Curcumin on the ubiquitin-proteasome pathway, a critical process for protein homeostasis in cells. mdpi.com Both curcumin and Didemethyl Curcumin have been shown to modulate proteasome activity in a biphasic manner: they enhance its activity at low nanomolar concentrations and inhibit it at higher micromolar concentrations. nih.govresearchgate.nettandfonline.comnih.gov This dual activity suggests potential applications in different pathological contexts; proteasome activation is sought in neurodegenerative diseases, while inhibition is a strategy in cancer research. tandfonline.com However, molecular docking and in vitro studies indicate that curcumin is a more potent modulator, showing a significantly higher binding affinity to the proteasome's catalytic subunit. nih.govresearchgate.net
| Compound | Binding Affinity (Kd) | Docking Score | Concentration-Dependent Effect |
|---|---|---|---|
| Didemethyl Curcumin | 1.3167 µM | 5.8805 | Biphasic: Activation (nM), Inhibition (µM) nih.govresearchgate.net |
| Curcumin | 0.0054 µM | 8.2705 | Biphasic: Activation (nM), Inhibition (µM) nih.govresearchgate.net |
Interaction with Cancer-Related Protein Targets: In silico studies have been employed to predict the interaction of Didemethyl Curcumin with key proteins involved in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) and Nuclear Factor-kappa B (NF-κB). mdpi.com Molecular docking analyses have calculated the binding affinities of various curcuminoids to these targets. These computational models suggest that while Didemethyl Curcumin does bind to these proteins, other synthetic derivatives of curcumin may achieve even higher affinities. mdpi.com
| Compound | Binding Energy to EGFR (kcal/mol) | Binding Energy to NF-κB (kcal/mol) |
|---|---|---|
| Didemethyl Curcumin | -9.90 ± 0.07 | -8.71 ± 0.25 |
| Curcumin | >-10 (less favorable) | >-10 (less favorable) |
Current Research Landscape and Knowledge Gaps in Didemethyl Curcumin Investigations
The current research landscape for Didemethyl Curcumin is characterized by a growing body of preclinical work, primarily in vitro and in silico studies, aimed at elucidating its mechanisms of action. nih.govmdpi.com Investigations are actively exploring its potential as an anti-inflammatory, antioxidant, and anticancer agent, often in direct comparison with curcumin to identify unique advantages. umass.edumdpi.comzu.ac.ae The focus is on understanding its interaction with specific molecular targets, such as the proteasome, and its influence on cellular signaling pathways. mdpi.comnih.govnih.gov
Despite this progress, significant knowledge gaps remain. A primary challenge is the translation of promising in vitro findings into in vivo models. While Didemethyl Curcumin is more chemically stable than curcumin, comprehensive pharmacokinetic and metabolic studies in living organisms are scarce. acs.org The complete metabolic fate of Didemethyl Curcumin is not fully understood. acs.org
Furthermore, there is a need for more systematic biological studies that compare the efficacy of purified Didemethyl Curcumin against curcumin and other curcuminoids across a wider range of biological models and assays. umass.edu Much of the existing research points to its potential, but a broader evidence base is required to fully establish its therapeutic relevance. kmutnb.ac.th The general lack of clinical trials using purified curcuminoids, including Didemethyl Curcumin, means that its effects in humans are largely uninvestigated, representing a major gap between basic research and potential clinical application. kmutnb.ac.thnih.gov Future research will need to address these gaps to fully realize the potential of Didemethyl Curcumin in advanced biomedical science.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1E,6E)-1,7-bis(3,4-dihydroxyphenyl)hepta-1,6-diene-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O6/c20-14(5-1-12-3-7-16(22)18(24)9-12)11-15(21)6-2-13-4-8-17(23)19(25)10-13/h1-10,22-25H,11H2/b5-1+,6-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJFGQVZAISEIPG-IJIVKGSJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)CC(=O)C=CC2=CC(=C(C=C2)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C(=O)CC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40873735 | |
| Record name | Di-O-demethylcurcumin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40873735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60831-46-1 | |
| Record name | Bis(3,4-dihydroxy-trans-cinnamoyl)methane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060831461 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Di-O-demethylcurcumin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40873735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(3,4-Dihydroxy-trans-cinnamoyl)methane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9WSK3JJL2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
**strategic Isolation and Sophisticated Synthetic Methodologies for Didemethyl Curcumin**
Advanced Chromatographic and Extraction Techniques for Didemethyl Curcumin (B1669340) Isolation from Natural Sources
Didemethyl Curcumin, along with its parent compound curcumin and demethoxycurcumin (B1670235), is a naturally occurring curcuminoid found in the rhizomes of the turmeric plant (Curcuma longa L.). wikipedia.orgpjbt.org The extraction and isolation of these compounds from their natural matrix require a series of refined techniques to ensure high purity and yield.
The initial step in isolating Didemethyl Curcumin involves the extraction of curcuminoids from turmeric powder. Various methods, both traditional and modern, are employed to achieve this.
Conventional and Modern Extraction Methods:
Traditional Methods: Techniques like Soxhlet extraction and maceration have been historically used. frontiersin.orgnih.govresearchgate.net These methods, while straightforward, can be time-consuming and may require large volumes of solvents. researchgate.net
Modern Techniques: To enhance efficiency, advanced methods such as ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), and supercritical fluid extraction have been developed. nih.govresearchgate.netmdpi.com These "green" technologies often offer reduced extraction times, lower solvent consumption, and potentially higher yields. researchgate.net For instance, MAE has been reported to yield a higher content of curcuminoids compared to UAE and Soxhlet extraction. mdpi.com
Optimization of Extraction Parameters: The efficiency of the extraction process is heavily influenced by several factors. Researchers have focused on optimizing these parameters to maximize the yield of curcuminoids. Key variables include the choice of solvent, temperature, time, and the solid-to-solvent ratio. frontiersin.orgnih.gov
Solvent Selection: The polarity of the solvent plays a crucial role. Ethanol has been identified as a highly effective solvent for curcuminoid extraction. nih.gov Other solvents like acetone (B3395972) and ethyl acetate (B1210297) are also used. fao.orgresearchgate.net The choice of solvent is critical as it impacts not only the yield but also the potential toxicity of the final extract. frontiersin.org
Temperature and Time: Increasing the extraction temperature, typically in the range of 60 to 80 °C, can improve the extraction efficiency. nih.gov Optimized conditions, such as those determined by Pan et al. (80% ethanol, 70°C, 3 hours), have been shown to significantly increase the yield of curcumin. frontiersin.orgnih.gov
Extraction Yields: The yield of curcuminoids can vary significantly depending on the method and parameters used. For example, subcritical solvent extraction has been reported to yield up to 13.58% under specific conditions. frontiersin.org
Post-Extraction Processing: Following extraction, the crude extract, which is an oleoresin containing 25-35% curcuminoids, undergoes further purification. fao.org This typically involves washing with selective solvents to concentrate the curcuminoid content to over 90%. fao.org
After the initial extraction, the separation of individual curcuminoids, including Didemethyl Curcumin, is essential. Column chromatography is a cornerstone technique for this purpose. nih.govnih.govactascientific.com
Chromatographic Separation:
Column Chromatography: Silica gel is a commonly used stationary phase for separating curcumin, demethoxycurcumin, and bisdemethoxycurcumin (B1667434). nih.govupdatepublishing.com A mobile phase consisting of a solvent mixture, such as chloroform (B151607) and methanol, allows for the differential elution of the curcuminoids based on their polarity. nih.govupdatepublishing.com By carefully selecting the solvent system, researchers can achieve effective separation. For instance, a chloroform:methanol ratio of 95:5 has been shown to provide good resolution on thin-layer chromatography (TLC), with distinct Rf values for curcumin, demethoxycurcumin, and bisdemethoxycurcumin. updatepublishing.com
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical and preparative technique for the fine purification and quantification of curcuminoids. updatepublishing.comnih.gov Reversed-phase columns, such as C18, are frequently used with a mobile phase gradient of acetonitrile (B52724) and water containing a small percentage of formic acid. nih.govresearchgate.netcsic.es Detection is typically carried out in the visible range, around 420-425 nm. mdpi.comcsic.es HPLC methods are valued for their sensitivity, precision, and accuracy in determining the purity of the isolated compounds. updatepublishing.com
Purity Confirmation: The purity of the isolated Didemethyl Curcumin is confirmed through various analytical techniques.
Spectroscopic Methods: UV-Vis spectroscopy is used for initial quantification, with absorbance measured around 424 nm. sciencescholar.us
Chromatographic Analysis: HPLC analysis is crucial for confirming the purity, where a single peak at a specific retention time indicates a pure compound. updatepublishing.com For example, purified bisdemethoxycurcumin (another name for Didemethyl Curcumin) has been shown to have a distinct retention time in HPLC analysis. updatepublishing.com
Mass Spectrometry (MS): Coupling liquid chromatography with mass spectrometry (LC-MS) provides further structural confirmation and is highly selective and sensitive. csic.es
The combination of optimized extraction protocols and advanced chromatographic purification allows for the isolation of Didemethyl Curcumin with high purity, which is essential for detailed biological and chemical studies.
Optimization of Natural Product Isolation Protocols
Contemporary Total Synthesis Approaches for Didemethyl Curcumin and its Analogs
While isolation from natural sources is a primary method, chemical synthesis offers an alternative route to Didemethyl Curcumin and provides the flexibility to create a wide array of its analogs. nih.govmdpi.com
The total synthesis of curcuminoids, including Didemethyl Curcumin, has been a subject of extensive research. The general strategy involves the condensation of an appropriate aromatic aldehyde with a β-diketone. researchgate.net
A common and historically significant method for synthesizing curcumin and its analogs is the Pabon reaction. mdpi.com This involves the reaction of a substituted benzaldehyde (B42025) with 2,4-pentanedione (acetylacetone) in the presence of a boron complex. mdpi.comnih.gov The boron acts as a protecting group for the active methylene (B1212753) group of acetylacetone, preventing self-condensation and directing the reaction towards the desired product. nih.govijpsonline.com
Recent advancements have focused on optimizing this process to improve yields and simplify purification. One notable improvement involves the use of boron trifluoride (BF3) as a complexing agent, which has been shown to be highly effective. nih.govijpsonline.com The synthesis is typically a two-step procedure:
Synthon Preparation: Acetylacetone is reacted with a boron compound, like boron trifluoride etherate, to form a cyclic difluoro-boronate derivative. nih.gov
Condensation: This boron-protected synthon is then condensed with two equivalents of the desired aromatic aldehyde (in the case of symmetric curcuminoids) to form the curcuminoid-BF2 complex. nih.gov For Didemethyl Curcumin, the starting aldehyde would be 3,4-dihydroxybenzaldehyde.
Deprotection ("Unclick"): The final step is the removal of the BF2 group, which can be achieved by treating the complex with hydrated alumina (B75360) or silica, allowing for a straightforward isolation of the final product. nih.gov
This "click" and "unclick" chemistry approach offers a versatile, fast, and economical alternative for obtaining curcuminoids in high yields. nih.gov Yields for curcumin and its symmetric analogs using this optimized method can range from good to excellent, often exceeding 78%. nih.gov
While the core structure of Didemethyl Curcumin is achiral, the principles of stereoselective synthesis become highly relevant when creating its analogs with chiral centers. The development of stereoselective routes allows for the synthesis of specific stereoisomers, which is crucial as the biological activity of a molecule can be highly dependent on its three-dimensional structure. wwu.edu
For instance, stereoselective synthetic routes have been developed for cyclopropyl (B3062369) glutamate (B1630785) analogues, which, like curcuminoids, can be designed to interact with specific biological targets. nih.gov These methods often start from an optically active precursor, such as epichlorohydrin, and employ reactions that control the formation of new stereocenters. nih.gov
While direct stereoselective synthesis of Didemethyl Curcumin itself is not applicable due to its achiral nature, the methodologies developed in other areas of organic synthesis, such as the use of chiral auxiliaries (e.g., Evans alkylation) or enantioselective catalysts (e.g., in Heck reactions), provide a powerful toolbox for the creation of chiral Didemethyl Curcumin analogs. wwu.edunih.gov This allows for the exploration of structure-activity relationships where stereochemistry plays a key role.
Chemical Reaction Pathways and Efficiency Considerations in Didemethyl Curcumin Synthesis
Semi-Synthetic Transformations for Didemethyl Curcumin Derivatives
Semi-synthesis, which involves the chemical modification of a naturally derived starting material, is a powerful strategy to create novel derivatives. Starting with curcumin or its demethylated forms isolated from natural sources, chemists can introduce a variety of functional groups to fine-tune the molecule's properties.
For example, derivatives of curcumin have been synthesized by modifying the β-diketone moiety to create pyrazole (B372694) and isoxazole (B147169) analogs. researchgate.net Other modifications include condensation reactions to form semicarbazone and oxime derivatives. mdpi.com Furthermore, the phenolic hydroxyl groups of curcuminoids are common sites for modification, such as through methylation or the attachment of other moieties to improve properties like aqueous solubility or stability. nih.govresearchgate.net
A specific example is the creation of F-curcumin, a semi-synthetic derivative where a triazole-containing group is attached to the curcumin scaffold. tums.ac.irnih.gov Such modifications can lead to derivatives with altered or enhanced biological activities compared to the parent compound. tums.ac.irnih.gov These semi-synthetic approaches expand the chemical diversity of the curcuminoid family, providing new avenues for research and development.
Emerging Biotechnological and Biosynthetic Production Routes for Didemethyl Curcumin
The pursuit of sustainable and efficient methods for producing valuable phytochemicals has led to significant interest in biotechnological and biosynthetic approaches for didemethylcurcumin. These strategies offer potential advantages over traditional chemical synthesis, including the use of renewable feedstocks, milder reaction conditions, and the potential for greater stereospecificity. Two primary avenues are being explored: de novo biosynthesis through metabolic engineering of microorganisms and the biotransformation of related curcuminoids.
De Novo Biosynthesis of Didemethyl Curcumin
The de novo synthesis of didemethylcurcumin in a microbial host involves the construction of an artificial biosynthetic pathway capable of converting a simple carbon source, such as glucose, into the target molecule. This metabolic engineering approach leverages genes from various organisms to create a novel pathway within a microbial chassis like Escherichia coli or Saccharomyces cerevisiae.
The proposed biosynthetic pathway for didemethylcurcumin would originate from the shikimate pathway, a central metabolic route for the production of aromatic amino acids. The key precursor for didemethylcurcumin is caffeic acid. Therefore, the engineered pathway would need to efficiently produce and utilize this intermediate.
A potential engineered pathway for de novo didemethylcurcumin production could involve the following steps:
Conversion of L-Tyrosine to p-Coumaric Acid: This step is catalyzed by Tyrosine Ammonia Lyase (TAL).
Hydroxylation of p-Coumaric Acid to Caffeic Acid: This crucial step can be achieved by enzymes such as p-coumaric acid 3-hydroxylase (C3H) or 4-hydroxyphenylacetate (B1229458) 3-hydroxylase (HpaBC).
Activation of Caffeic Acid: The caffeic acid is then activated to its corresponding CoA-thioester, caffeoyl-CoA, by a 4-coumarate:CoA ligase (4CL).
Condensation to Form Didemethyl Curcumin: A curcuminoid synthase (CUS) or a combination of a diketide-CoA synthase (DCS) and a curcumin synthase (CURS) would then catalyze the condensation of two molecules of caffeoyl-CoA with one molecule of malonyl-CoA to form didemethylcurcumin.
Recent studies have demonstrated the feasibility of producing curcuminoids from caffeic acid in engineered microbes. For instance, a study using Pseudomonas putida reported the successful production of curcuminoids from supplemented caffeic acid, achieving a yield of 48.5% of the maximum theoretical yield. biorxiv.org Furthermore, significant progress has been made in the microbial production of caffeic acid itself from glucose, with engineered E. coli strains reaching titers as high as 7922.0 mg/L in a 5-L fermenter. nih.gov These advancements provide a strong foundation for the development of a complete de novo biosynthetic pathway for didemethylcurcumin.
| Enzyme | Function | Potential Source Organism | Potential Host Microorganism |
|---|---|---|---|
| Tyrosine Ammonia Lyase (TAL) | L-Tyrosine → p-Coumaric Acid | Rhodotorula glutinis, Flavobacterium johnsoniae | Escherichia coli, Saccharomyces cerevisiae |
| p-Coumaric Acid 3-Hydroxylase (C3H) / 4-Hydroxyphenylacetate 3-Hydroxylase (HpaBC) | p-Coumaric Acid → Caffeic Acid | Saccharothrix espanaensis, Pseudomonas aeruginosa | Escherichia coli, Pseudomonas putida |
| 4-Coumarate:CoA Ligase (4CL) | Caffeic Acid → Caffeoyl-CoA | Lithospermum erythrorhizon, Oryza sativa | Escherichia coli, Saccharomyces cerevisiae |
| Curcuminoid Synthase (CUS) / Diketide-CoA Synthase (DCS) & Curcumin Synthase (CURS) | Caffeoyl-CoA + Malonyl-CoA → Didemethyl Curcumin | Oryza sativa, Curcuma longa | Escherichia coli, Saccharomyces cerevisiae |
Biotransformation Routes to Didemethyl Curcumin
An alternative biotechnological strategy is the biotransformation of more abundant curcuminoids, primarily curcumin, into didemethylcurcumin. This approach relies on the catalytic activity of whole microbial cells or isolated enzymes to perform specific chemical modifications, in this case, demethylation.
Several studies have shown that microorganisms, particularly those found in the human gut, are capable of metabolizing curcumin. jnmjournal.orgmdpi.commdpi.com For example, the gut bacterium Blautia sp. MRG-PMF1 has been shown to demethylate curcumin to produce demethoxycurcumin. nih.gov Similarly, Bacillus megaterium isolated from mice feces has demonstrated the ability to transform curcumin into various derivatives through reactions including demethylation. foodandnutritionresearch.net These findings suggest that these or similar microorganisms could be employed in whole-cell biotransformation processes to convert curcumin into didemethylcurcumin.
The enzymes responsible for this demethylation are typically O-demethylases. These enzymes, which include members of the cytochrome P450 family, catalyze the cleavage of methyl-aryl ether bonds. mdpi.comresearchgate.netresearchgate.netnih.gov The identification and characterization of specific O-demethylases with high activity and selectivity towards the methoxy (B1213986) groups of curcumin would enable the development of enzymatic conversion processes. This could involve using the isolated and purified enzyme in a bioreactor, potentially immobilized on a solid support to improve stability and reusability.
| Biocatalyst | Type | Source | Key Transformation |
|---|---|---|---|
| Blautia sp. MRG-PMF1 | Whole-cell | Human gut microbiota | Demethylation of curcuminoids nih.gov |
| Bacillus megaterium DCMB-002 | Whole-cell | Mouse feces | Demethylation and other transformations of curcumin foodandnutritionresearch.net |
| Vanillate (B8668496) O-demethylase (VanOD) | Enzyme (Rieske-type) | Rhodococcus ruber | O-demethylation of vanillate and related aromatics mdpi.com |
| Cytochrome P450 enzymes | Enzyme | Various (e.g., Rhodococcus jostii) | O-demethylation of methoxylated aromatic compounds nih.gov |
**preclinical Pharmacokinetic and Pharmacodynamic Profiling of Didemethyl Curcumin**
Absorption and Distribution Kinetics in Preclinical Animal Models
The absorption and distribution of Didemethyl Curcumin (B1669340) are intrinsically linked to the pharmacokinetics of its parent compound, curcumin. Curcumin itself is known for its poor absorption and low bioavailability, which directly impacts the formation and subsequent kinetics of its metabolites. sci-hub.sescielo.brnih.gov
Direct oral bioavailability studies on isolated Didemethyl Curcumin are not extensively reported in the literature. Instead, its presence in systemic circulation is primarily understood as a result of the biotransformation of curcumin. Curcuminoids, when administered orally, undergo significant metabolism in the gastrointestinal tract and liver. mdpi.comresearchgate.net
A crucial mechanism for the formation of Didemethyl Curcumin is the metabolic activity of the gut microbiota. ebi.ac.uknih.gov Studies have shown that certain intestinal bacteria can demethylate curcumin, producing Didemethyl Curcumin directly within the gut. ebi.ac.uk For instance, the human intestinal bacterium Blautia sp. MRG-PMF1 has been identified as capable of converting curcumin and demethoxycurcumin (B1670235) into their respective demethylated metabolites. ebi.ac.uk Similarly, research on lactic acid bacteria (LAB) demonstrated that certain strains can produce didemethylated curcumin (DDEC), although sometimes at low concentrations. acs.org This suggests that the "absorption" of Didemethyl Curcumin is often a result of its formation in the intestine by microorganisms, followed by its passage into circulation.
The inherent low bioavailability of curcuminoids means that only a small fraction of the orally administered parent compound reaches the bloodstream intact. sci-hub.senih.gov Consequently, the levels of its metabolites, including Didemethyl Curcumin, are also expected to be low. However, the gut microbiota plays a significant role by not only producing these metabolites but also potentially deconjugating curcumin metabolites, converting them back into their bioactive forms and protecting them from degradation in the large intestine. nih.gov
Following absorption or formation, the distribution of Didemethyl Curcumin to various tissues is a critical determinant of its pharmacological activity. While specific tissue distribution studies focusing solely on Didemethyl Curcumin are limited, data on the distribution of curcumin and its "free" unconjugated curcuminoid metabolites provide valuable insights.
After administration, curcumin and its metabolites have been detected in several organs. In animal models, curcumin has been found in the intestine, spleen, liver, and kidneys. nih.gov Studies using advanced formulations designed to increase bioavailability show that 'free' curcuminoids can be distributed to vital organs. One such study using a fenugreek fiber-based formulation reported the following organ concentrations of free curcuminoids akaybioactives.com:
| Organ | Concentration (ng/g) |
|---|---|
| Liver | 445.52 ± 83 |
| Heart | 391.7 ± 102.5 |
| Kidneys | 240.1 ± 47.2 |
| Spleen | 229.72 ± 42.2 |
This table illustrates the distribution of 'free' curcuminoids using an enhanced bioavailability formulation, providing a proxy for how metabolites like Didemethyl Curcumin might be distributed. Data sourced from Krishnakumar IM et al., 2015. akaybioactives.com
It is understood that the liver is a primary site for the metabolism of curcuminoids, which aligns with the detection of metabolites in this organ. frontiersin.orgresearchgate.net The presence of curcumin and its metabolites, such as tetrahydrocurcumin (B193312) and dihydrocurcumin (B1670591), has been confirmed in the liver and kidneys of mice following intravenous administration of curcumin. researchgate.net
The ability of a compound to cross the blood-brain barrier (BBB) is essential for its potential use in treating neurological disorders. A significant challenge in curcumin research has been delivering it across the BBB in its active, 'free' form. akaybioactives.com
Investigations have shown that curcumin itself has limited ability to permeate the BBB. researchgate.net However, innovative formulations have been developed to enhance this permeability. A curcumin-galactomannan complex, for instance, has been reported to improve BBB permeability and brain bioavailability of free curcuminoids. researchgate.net A study utilizing this formulation demonstrated a remarkable deposition of 'free' curcuminoids in brain tissue, reaching 343 ± 64.7 ng/g, compared to only 1.4 ± 0.8 ng/g with standard curcumin. akaybioactives.com This suggests that while the parent compound struggles to enter the brain, formulations that stabilize and enhance the bioavailability of its active forms, which would include metabolites like Didemethyl Curcumin, can facilitate brain delivery. akaybioactives.com Other approaches, such as using nanobubbles combined with low-intensity focused ultrasound (LIFU), have also shown promise in selectively opening the BBB to deliver curcumin into deep brain regions in mouse models. dovepress.com
Tissue Distribution and Organ Accumulation Patterns [32, 36]
Metabolic Pathways and Biotransformation of Didemethyl Curcumin
Didemethyl Curcumin is itself a product of the biotransformation of curcumin. Understanding its formation is key to understanding its metabolic profile. The metabolism of curcumin is generally categorized into two phases and can be influenced by both host enzymes and the gut microbiota. frontiersin.orgnih.gov
The metabolism of curcumin involves both Phase I and Phase II reactions. Phase I reactions typically involve reduction of the parent molecule, while Phase II involves conjugation with molecules like glucuronic acid or sulfate (B86663) to increase water solubility and facilitate excretion. frontiersin.orgnih.gov
The formation of Didemethyl Curcumin is a Phase I metabolic process known as demethylation, where methyl groups are removed from the curcumin molecule. ebi.ac.uk This has been identified as an alternative metabolic pathway to the more commonly studied reduction reactions that produce metabolites like dihydrocurcumin and tetrahydrocurcumin. ebi.ac.uknih.gov This demethylation can be performed by intestinal microbiota, which cleave the methyl aryl ether bonds on the curcumin molecule. ebi.ac.uk Further metabolic processes can occur, leading to the formation of other novel metabolites, such as hexahydro-didemethyl-curcumin, which has been identified as being exclusively derived from gut microbiota activity. nih.gov
Following their formation, these metabolites, including Didemethyl Curcumin, are subject to Phase II conjugation reactions, primarily glucuronidation and sulfation, which occur mainly in the liver and intestinal wall. researchgate.netnih.gov
The enzymatic systems responsible for the biotransformation of curcumin into its various metabolites are diverse. While host enzymes like Cytochrome P450 (CYP) families, UDP-glucuronosyltransferases (UGTs), and sulfotransferases (SULTs) are responsible for many Phase I and Phase II reactions, the formation of Didemethyl Curcumin is uniquely attributed to enzymes within the gut microbiome. frontiersin.orgnih.govfrontiersin.org
| Metabolic Process | Enzymatic System / Source | Resulting Metabolite(s) | Reference |
|---|---|---|---|
| Demethylation | Human intestinal bacterium Blautia sp. MRG-PMF1 | Didemethyl Curcumin | ebi.ac.uk |
| Demethylation | Lactic Acid Bacteria (e.g., Lactobacillus murinus) | Didemethylated Curcumin (DDEC) | acs.org |
| Reduction & Demethylation | Gut Microbiota | Hexahydro-didemethyl-curcumin | nih.gov |
| Reduction (General) | Reductases (e.g., in liver) | Dihydrocurcumin, Tetrahydrocurcumin | nih.gov |
| Conjugation (General) | UGTs and SULTs (liver, intestine) | Curcumin glucuronide, Curcumin sulfate | researchgate.netnih.gov |
This table summarizes the key metabolic transformations of curcumin, highlighting the specific role of gut microbiota in producing Didemethyl Curcumin. researchgate.netebi.ac.uknih.govacs.orgnih.gov
The discovery that intestinal bacteria possess the enzymatic machinery to demethylate curcuminoids represents a significant finding, as it introduces a metabolic pathway distinct from the host's own systems and produces novel metabolites that may have their own unique biological activities. ebi.ac.uk
Identification and Characterization of Major Metabolites
The metabolism of curcuminoids, including didemethyl curcumin (also known as bisdemethoxycurcumin (B1667434) or BDMC), primarily involves two main pathways: reduction and conjugation. In preclinical models, after administration of curcuminoid-containing formulations, the major metabolites found in plasma are conjugates. Specifically, curcuminoids are predominantly found as glucuronides in the plasma of tumor-bearing mice following intragastric administration of solid lipid nanoparticle formulations. nih.gov While much of the metabolic research has focused on curcumin as the parent compound, its metabolites include tetrahydrocurcumin (THC), curcumin-O-glucuronide, and curcumin-O-sulfate. nih.gov
Studies analyzing the metabolism of complex curcumin formulations have successfully characterized the pharmacokinetics of these metabolites. nih.gov For instance, after oral administration of a nano-emulsion curcumin formulation to mice, key metabolites such as THC, curcumin-O-glucuronide, and curcumin-O-sulfate were identified and quantified in the plasma. nih.gov It is inferred that BDMC follows similar metabolic pathways, leading to the formation of its corresponding glucuronide and sulfate conjugates. However, specific preclinical studies isolating BDMC and comprehensively characterizing its unique spectrum of metabolites are less common compared to those for curcumin.
Excretion Routes and Elimination Kinetics in Preclinical Systems
The elimination of curcuminoids from the body occurs through several routes. Generally, the majority of orally administered curcumin is excreted in the feces, with the smaller absorbed fraction undergoing elimination via biliary and renal pathways. mdpi.com Studies using nanoformulations in rats have demonstrated an increase in both biliary and urinary excretion of curcumin and its metabolites. nih.gov
Pharmacokinetic analyses of bisdemethoxycurcumin (BDMC) specifically have been conducted in preclinical models. A study in Sprague-Dawley rats following a single intragastric administration of 200 mg/kg of BDMC determined key pharmacokinetic parameters. ijpsonline.com The pharmacokinetics of curcuminoids in the tumor tissue of mice have been found to fit a two-compartment model with first-order elimination. nih.gov
Table 1: Pharmacokinetic Parameters of Bisdemethoxycurcumin in Rats After a Single Oral Dose of 200 mg/kg
| Parameter | Value | Reference |
| Cmax (Maximum Plasma Concentration) | (0.45 ± 0.11) µg/mL | ijpsonline.com |
| Tmax (Time to Maximum Concentration) | (0.20 ± 0.00) h | ijpsonline.com |
| AUC0-12h (Area Under the Curve) | (1.01 ± 0.14) µg/mL·h | ijpsonline.com |
| MRT0-12h (Mean Residence Time) | (3.43 ± 0.21) h | ijpsonline.com |
Pharmacodynamic Parameters and Dose-Response Relationships in Preclinical Models
Preclinical studies have established clear dose-response relationships for the pharmacodynamic effects of didemethyl curcumin (bisdemethoxycurcumin, BDMC), particularly in the contexts of cancer and inflammation.
In oncology models, BDMC demonstrates significant anticancer activity in a dose-dependent manner. In vitro, it has been shown to reduce the viability of human glioblastoma (GBM) cells and hepatocellular carcinoma cells with increasing concentrations. nih.govmdpi.com In vivo studies using xenograft mouse models of glioblastoma and prostate cancer have confirmed that escalating doses of BDMC lead to greater suppression of tumor growth. mdpi.comjst.go.jp
Table 2: Dose-Response Relationships of Didemethyl Curcumin (BDMC) in Preclinical Cancer Models
| Model System | Effect | Concentration / Dose | Reference |
| Human Glioblastoma Cells (GBM 8401/luc2) in vitro | Reduced cell viability and induced apoptosis | Dose-dependent (10-50 µM) | mdpi.com |
| Human Hepatocellular Carcinoma Cells (HepG2/C3A) in vitro | Decreased cell viability | Dose-response manner (10-50 µM), IC50 of 37 µM | nih.gov |
| Human Prostate Cancer Cells (PC3 & LNCaP) in vitro | Inhibition of cell growth (in combination with Docetaxel) | 10 µM | jst.go.jp |
| Glioblastoma (GBM 8401/luc2) Xenograft Nude Mice | Suppressed tumor growth | 30 and 60 mg/kg (higher dose showed greater inhibition) | mdpi.com |
| Murine Prostate Cancer Model | Enhanced anticancer efficacy of Docetaxel | Not specified | jst.go.jp |
Similarly, the anti-inflammatory properties of BDMC are dose-dependent. In a carrageenan-induced paw edema model in rats, BDMC at a dose of 100 mg/kg significantly reduced inflammation and was found to be the most potent among the three major curcuminoids. mdpi.com In vitro studies on macrophage cell lines show that BDMC and extracts enriched with it inhibit the expression of key inflammatory mediators like COX-2 and iNOS in a concentration-dependent manner. dovepress.com Liposomal formulations of BDMC have also shown dose-related effects in suppressing inflammatory responses in osteoblastic cells. dovepress.com
Table 3: Dose-Response Relationships of Didemethyl Curcumin (BDMC) in Preclinical Inflammation Models
| Model System | Effect | Concentration / Dose | Reference |
| Carrageenan-Induced Paw Edema in Rats | Significant reduction in edema | 100 mg/kg | mdpi.com |
| LPS-Induced RAW 264.7 Macrophage Cells | Inhibition of iNOS and COX-2 expression | Dose-dependent up to 5.0 µg/mL (for enriched extract) | dovepress.com |
| 7F2 Osteoblastic Cells (IL-1β-induced) | Suppression of COX-2 and MMP-3 expression | Up to 140 µM (for liposomal BDMC) | dovepress.com |
**elucidation of Molecular and Cellular Mechanisms of Didemethyl Curcumin Action**
Cellular Signaling Pathway Modulation by Didemethyl Curcumin (B1669340)
Didemethyl Curcumin has been shown to influence several key signaling cascades that are crucial for cellular regulation. Its ability to interact with these pathways underscores its potential as a modulator of cellular functions.
The Nuclear Factor-κB (NF-κB) pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. Didemethyl Curcumin has been identified as an inhibitor of this pathway. By suppressing NF-κB, it can reduce the expression of pro-inflammatory genes. researchgate.net The inhibition of NF-κB is a key mechanism contributing to the compound's biological activities. nih.gov Specifically, the reduction of NF-κB activity by inhibitors can decrease the survival of malignant cells by inducing apoptosis and preventing processes like angiogenesis. nih.gov
Table 1: Effect of Didemethyl Curcumin on the NF-κB Pathway
| Target Pathway | Specific Component/Process | Observed Effect | Implication |
|---|---|---|---|
| NF-κB | NF-κB transcription factor | Inhibition | Reduced expression of pro-inflammatory genes |
The Mitogen-Activated Protein Kinase (MAPK) cascades are a series of protein kinases that transduce extracellular signals to intracellular responses, regulating processes like cell proliferation, differentiation, and apoptosis. wikipedia.orgmdpi.com These pathways are evolutionarily conserved in eukaryotes and play essential roles in response to a wide variety of stimuli, including mitogens and stress signals. wikipedia.orgfrontiersin.org The MAPK signaling system involves a three-tiered kinase cascade: a MAP kinase kinase kinase (MAPKKK) phosphorylates and activates a MAP kinase kinase (MAPKK), which in turn activates a MAPK. mdpi.com The specificity and efficiency of these signaling events are often regulated by docking interactions, which occur outside the catalytic domain of the kinases. nih.gov While the broader family of curcuminoids is known to interact with MAPK pathways, specific detailed research on Didemethyl Curcumin's direct and exclusive interaction with the various MAPK cascades (e.g., ERK, JNK, p38) requires further elucidation.
The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is a primary signaling mechanism for a multitude of cytokines and growth factors, playing a crucial role in the immune system, cell proliferation, and apoptosis. genome.jpfrontiersin.org The pathway transmits extracellular signals to the nucleus by activating JAKs, which then phosphorylate STAT proteins. frontiersin.org These activated STATs dimerize, translocate to the nucleus, and regulate the expression of target genes. genome.jp Aberrant activation of the JAK/STAT pathway is implicated in various diseases. nih.govmednexus.org While the general class of curcuminoids has been studied for its effects on this pathway, specific research detailing the intervention of Didemethyl Curcumin in the JAK/STAT signaling cascade is still emerging.
Phosphoinositide 3-Kinase/Akt (PI3K/Akt/mTOR) Pathway Modulation [2, 5, 12, 21]
Regulation of Gene Expression and Epigenetic Modifications
Didemethyl Curcumin's influence on signaling pathways ultimately converges on the regulation of gene expression. This control is fundamental to its mechanism of action, affecting a wide range of cellular outcomes.
Transcriptional regulation is the process by which a cell controls the conversion of DNA to RNA, thereby orchestrating gene activity. khanacademy.orgiu.edu This process involves transcription factors that bind to specific DNA sequences to either activate or repress gene transcription. khanacademy.org The modulation of signaling pathways like NF-κB by Didemethyl Curcumin directly impacts the activity of such transcription factors, leading to altered expression of their target genes. For example, the inhibition of NF-κB activation prevents it from translocating to the nucleus and initiating the transcription of genes involved in inflammation and cell survival. researchgate.net The precise and comprehensive profile of genes transcriptionally regulated by Didemethyl Curcumin is a subject of ongoing research to fully map its biological impact.
Table 2: Summary of Cellular Signaling Pathways Modulated by Didemethyl Curcumin
| Pathway | Key Function | Modulation by Didemethyl Curcumin |
|---|---|---|
| Nuclear Factor-κB (NF-κB) | Inflammation, cell survival | Inhibition |
| Mitogen-Activated Protein Kinase (MAPK) | Proliferation, differentiation, apoptosis | Interaction (specifics under investigation) |
| PI3K/Akt/mTOR | Cell growth, survival, metabolism | Modulation (specifics under investigation) |
MicroRNA Modulation and Post-Transcriptional Control
Post-transcriptional control is a critical level of gene regulation that occurs after an RNA molecule has been transcribed from DNA but before it is translated into a protein. wikipedia.orgslideshare.netpressbooks.pub This process includes RNA processing, transport, and stability, which can be influenced by various factors, including microRNAs (miRNAs). pressbooks.pub MiRNAs are small, non-coding RNA molecules that can bind to messenger RNA (mRNA), leading to its degradation or the inhibition of its translation, thereby controlling gene expression. pressbooks.pub
Didemethyl curcumin, along with other curcuminoids, has been shown to influence these post-transcriptional mechanisms. Studies indicate that curcumin and its analogs can modulate the expression of various oncogenic and tumor-suppressive miRNAs. researchgate.net For instance, didemethyl curcumin and curcumin can affect proteasome activity, a key component in protein degradation, which is linked to miRNA networks. encyclopedia.pubbohrium.comresearchgate.net While much of the research has focused broadly on curcumin, it has been noted that didemethyl curcumin, as a polyphenolic analog, can influence proteasome functioning, which may indirectly affect miRNA-regulated pathways. encyclopedia.pub One study noted that both curcumin and didemethylcurcumin modulate proteasome activity, which is crucial for degrading a wide range of cellular proteins and regulating numerous cellular processes. nih.gov The precise and comprehensive mechanisms by which didemethyl curcumin specifically modulates different miRNAs and other post-transcriptional control elements are still an area of ongoing investigation.
Histone Modification and DNA Methylation Effects
Epigenetic modifications, including histone modification and DNA methylation, are crucial for regulating gene expression without altering the DNA sequence itself. wou.edu Histone modifications, such as acetylation, involve the addition of chemical groups to histone proteins, which can either open up chromatin for transcription (euchromatin) or condense it to silence genes (heterochromatin). researchgate.net DNA methylation typically involves the addition of a methyl group to cytosine bases, often leading to gene silencing, particularly when it occurs in promoter regions. nih.govhealthline.com
Didemethyl curcumin has emerged as a significant modulator of these epigenetic mechanisms.
DNA Methylation: Studies have shown that didemethyl curcumin is a potent hypomethylating agent, in some cases more so than curcumin itself. researchgate.netebi.ac.uknih.gov It has been found to directly suppress the activity of DNA methyltransferase-1 (DNMT1), an enzyme responsible for maintaining methylation patterns. ebi.ac.uk In non-small cell lung cancer (NSCLC) cell lines, didemethyl curcumin demonstrated the strongest demethylation effect among the three major curcuminoids (curcumin, demethoxycurcumin (B1670235), and bisdemethoxycurcumin). researchgate.netnih.gov This action leads to the hypomethylation of promoter regions of tumor suppressor genes that were silenced, thereby restoring their expression. A key example is the Wnt inhibitory factor-1 (WIF-1) gene, which is often silenced by promoter hypermethylation in lung cancer. researchgate.netebi.ac.uknih.gov Treatment with didemethyl curcumin was shown to demethylate the WIF-1 promoter and restore its expression. researchgate.netnih.gov
Histone Modification: Didemethyl curcumin also influences histone modifications. It has been shown to inhibit the activity of p300 histone acetyltransferase (p300-HAT). nih.gov The p300-HAT enzyme adds acetyl groups to histones, a modification generally associated with gene activation. By inhibiting this enzyme, didemethyl curcumin can alter the expression of genes involved in processes like cardiomyocyte hypertrophy. nih.gov The inhibitory effect of didemethyl curcumin on p300-HAT activity was found to be comparable to that of curcumin. nih.govresearchgate.net
| Epigenetic Target | Effect of Didemethyl Curcumin (BDMC) | Investigated In | Finding |
| DNA Methylation | |||
| DNMT1 Activity | Direct suppression | Lung Cancer Cells | Directly inhibits the enzyme responsible for DNA methylation. ebi.ac.uk |
| WIF-1 Gene Promoter | Hypomethylation | Non-Small Cell Lung Cancer (NSCLC) Cells | Restores expression of the silenced WIF-1 tumor suppressor gene. researchgate.netebi.ac.uknih.gov |
| Histone Modification | |||
| p300-HAT Activity | Inhibition | Cardiomyocytes | Prevents hypertrophic responses by inhibiting histone acetylation. nih.gov |
Apoptosis and Cell Cycle Regulation Inducement
Didemethyl curcumin exerts significant anticancer effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest in various cancer cell lines.
Intrinsic and Extrinsic Apoptotic Pathway Activation
Apoptosis is executed through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. Didemethyl curcumin has been shown to activate both.
The intrinsic pathway is triggered by intracellular stress, leading to mitochondrial dysfunction. Didemethyl curcumin induces this pathway by:
Modulating Bcl-2 family proteins: It decreases the levels of the anti-apoptotic protein Bcl-2 while increasing the levels of the pro-apoptotic protein Bax. mdpi.com This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane potential.
Promoting Cytochrome c release: The disruption of the mitochondrial membrane leads to the release of cytochrome c from the mitochondria into the cytoplasm. mdpi.com
Activating Caspases: Released cytochrome c contributes to the formation of the apoptosome and the activation of initiator caspase-9, which in turn activates the executioner caspase-3. mdpi.comijpsonline.com
Increasing Reactive Oxygen Species (ROS): BDMC treatment can lead to increased generation of ROS, contributing to mitochondrial stress and apoptosis. mdpi.com
The extrinsic pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors. Didemethyl curcumin has been implicated in this pathway through:
Death-Inducing Signaling Complex (DISC) formation: In activated hepatic stellate cells, BDMC was shown to promote the formation of the DISC, which involves the recruitment of FADD and procaspase-8, leading to the activation of caspase-8 and subsequent apoptosis. mdpi.com
Furthermore, in pancreatic cancer cells, didemethyl curcumin was found to promote apoptosis through a pathway involving the 78-kDa glucose-regulated protein (GRP78), which is linked to endoplasmic reticulum (ER) stress. oncotarget.com
| Apoptotic Pathway | Key Protein/Event Modulated by Didemethyl Curcumin | Cell Type | Outcome |
| Intrinsic (Mitochondrial) | ↓ Bcl-2, ↑ Bax | Human Glioblastoma (GBM) Cells | Increased Bax/Bcl-2 ratio, promoting apoptosis. mdpi.com |
| ↑ Cytochrome c release | Human Glioblastoma (GBM) Cells | Activation of downstream caspases. mdpi.com | |
| ↑ Caspase-9, ↑ Caspase-3 | Cardiomyocytes, GBM cells | Execution of apoptosis. mdpi.comijpsonline.com | |
| ↑ ROS generation | Activated Hepatic Stellate Cells | Induction of cellular damage and apoptosis. mdpi.com | |
| Extrinsic (Death Receptor) | ↑ DISC formation | Activated Hepatic Stellate Cells | Activation of caspase-8. mdpi.com |
| ER Stress-Related | ↑ GRP78 | Pancreatic Cancer Cells | Facilitation of apoptosis via the eIF2α/CHOP pathway. oncotarget.com |
Cell Cycle Arrest at Specific Checkpoints
Didemethyl curcumin can halt the proliferation of cells by arresting the cell cycle at specific checkpoints, preventing them from proceeding to the next phase of division. Research has identified its ability to induce arrest at both the G1 and G2/M phases, depending on the cell type and context.
G1 Arrest: In 3T3-L1 preadipocytes, didemethyl curcumin was found to arrest the cell cycle at the G1 phase and inhibit the expression of key adipogenic transcription factors C/EBPα and PPARγ. medchemexpress.com This action effectively inhibits the early stages of adipocyte differentiation. medchemexpress.com
G2/M Arrest: In HepG2 human liver cancer cells, the combination of didemethyl curcumin with natural borneol (NB) led to a significant accumulation of cells in the G2/M phase. nih.govrsc.org This arrest was associated with a decrease in the expression of key G2/M transition proteins, Cdc2 and cyclin B, and an increase in the cell cycle inhibitor p21. rsc.org In another study, didemethyl curcumin was shown to reverse gentamicin-induced cell cycle arrest at the G2/M phase in mouse cochlear cells, demonstrating a protective effect in a non-cancer context. researchgate.net
| Cell Cycle Checkpoint | Cell Line | Key Molecular Effects | Reference |
| G1 Phase | 3T3-L1 (preadipocytes) | ↓ C/EBPα, ↓ PPARγ | medchemexpress.com |
| G2/M Phase | HepG2 (liver cancer) | ↓ Cdc2, ↓ Cyclin B, ↑ p21 (in combination with Natural Borneol) | rsc.org |
| G2/M Phase | UB/OC-2 (mouse cochlear) | Reverses gentamicin-induced G2/M arrest | researchgate.net |
Autophagy Pathway Interactions
Autophagy is a cellular self-degradation process where damaged organelles and misfolded proteins are engulfed in vesicles called autophagosomes and delivered to lysosomes for recycling. This process plays a dual role in cancer, either promoting survival or contributing to cell death. Didemethyl curcumin has been identified as a potent modulator of autophagy in various disease models.
Didemethyl curcumin generally acts as an inducer of autophagy. This has been observed in:
Atherosclerosis: In vascular smooth muscle cells (VSMCs), didemethyl curcumin promotes autophagy by suppressing the PDK1/Akt/mTOR signaling pathway, which helps reduce lipid accumulation and may prevent atherosclerosis. nih.gov
Vascular Endothelial Cells: In human umbilical vein endothelial cells (HUVECs), didemethyl curcumin enhances autophagy by activating the AMPK/mTOR pathway, which contributes to the suppression of VEGF-induced proliferation and invasion. jst.go.jp
Neurodegenerative Disease: In primary astrocytes, didemethyl curcumin stimulates autophagy via the AMPK pathway, which helps clear amyloid-beta plaques, suggesting a therapeutic potential for Alzheimer's disease. biorxiv.orgbiorxiv.org
Cancer: In non-small cell lung cancer (NSCLC), didemethyl curcumin-induced autophagy appears to play a pro-death role, partly by inhibiting the Hedgehog signaling pathway. besjournal.com This contrasts with the pro-survival role autophagy can sometimes play, indicating that the context and cell type are critical.
| Disease Model | Signaling Pathway Modulated | Effect of Didemethyl Curcumin | Reference |
| Atherosclerosis (VSMCs) | PDK1/Akt/mTOR | Suppression of pathway, promotion of autophagy | nih.gov |
| Vascular Dysfunction (HUVECs) | AMPK/mTOR | Activation of pathway, enhancement of autophagy | jst.go.jp |
| Alzheimer's Disease (Astrocytes) | AMPK | Activation of pathway, stimulation of autophagy | biorxiv.org |
| Non-Small Cell Lung Cancer | Hedgehog | Inhibition of pathway, induction of pro-death autophagy | besjournal.com |
Impact on Oxidative Stress and Redox Homeostasis
Oxidative stress results from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products through its antioxidant defense systems. This imbalance can damage DNA, proteins, and lipids, contributing to numerous pathologies. Didemethyl curcumin has demonstrated significant antioxidant properties, helping to restore redox homeostasis.
The antioxidant effects of didemethyl curcumin are mediated through several mechanisms:
Direct ROS Scavenging: As a polyphenol, it can directly neutralize free radicals. In ovarian cancer cells, it was shown to reduce the generation of cellular superoxide (B77818) in a dose-dependent manner. researchgate.net
Modulation of Antioxidant Enzymes: It can increase the activity of endogenous antioxidant enzymes. In a model of cardiomyocyte stress, didemethyl curcumin increased the activity of superoxide dismutase (SOD) while reducing levels of the oxidative stress marker malondialdehyde (MDA). ijpsonline.com
Regulation of Signaling Pathways: Didemethyl curcumin influences key signaling pathways involved in the stress response. It has been shown to inhibit the NF-κB pathway, which is activated by oxidative stress and promotes inflammation. researchgate.netmnba-journal.com In a Parkinson's disease model, it was found to exert a cell-protective effect against oxidative stress by activating the JAK2/STAT3 signaling pathway. viamedica.pl In Alzheimer's models, it upregulates SIRT1, a protein linked to longevity and protection against oxidative stress. mnba-journal.comnih.gov
A comparative study noted that a synthetic analog of bisdemethoxycurcumin (B1667434) functioned as an antioxidant in vitro in a manner similar to curcumin. imrpress.com
| Disease/Cell Model | Mechanism of Action | Key Finding | Reference |
| Ovarian Cancer | ↓ Superoxide generation, ↓ NF-κB pathway | Inhibits metastasis by reducing oxidative stress. | researchgate.net |
| Parkinson's Disease | ↑ JAK2/STAT3 signaling | Protects neuronal cells from rotenone-induced oxidative stress. | viamedica.pl |
| Alzheimer's Disease | ↑ SIRT1 expression | Provides neuroprotection by antagonizing oxidative stress. | mnba-journal.comnih.gov |
| Cardiomyocytes | ↑ SOD activity, ↓ MDA levels | Protects heart cells from stress-induced injury. | ijpsonline.com |
| Pancreatic Cancer | ↑ Intracellular superoxide, ↓ Glutathione (GSH) | Promotes apoptosis through increased oxidative stress. oncotarget.com |
Reactive Oxygen Species (ROS) Scavenging Mechanisms
Didemethyl curcumin compounds, including DMC and BDMC, are potent scavengers of various reactive oxygen species (ROS). researchgate.net Their antioxidant activity is attributed to both the phenolic hydroxyl (OH) groups and the β-diketone moiety within their structures, which can neutralize free radicals. nih.gov The relative scavenging ability of these curcuminoids often depends on the nature of the free radicals being targeted. nih.gov
Table 1: Comparative ROS Scavenging Activity of Didemethyl Curcumin Analogs
| Compound | Relative Scavenging Activity | Specific Findings | References |
|---|---|---|---|
| Demethoxycurcumin (DMC) | Variable; sometimes lower than curcumin, but higher than BDMC. More potent in some lipid peroxidation models. | - Scavenging activity order: Curcumin > DMC > BDMC. nih.gov | nih.govoup.com |
| Bisdemethoxycurcumin (BDMC) | Generally reported as the lowest among the three main curcuminoids in several assays. | - Stronger than curcumin in some lipid peroxidation models. mdpi.com | nih.govmdpi.comoup.com |
Activation of Antioxidant Enzyme Systems (e.g., Nrf2 pathway)
Beyond direct ROS scavenging, didemethyl curcumins modulate endogenous antioxidant systems, primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. mdpi.commnba-journal.com
Bisdemethoxycurcumin (BDMC) has been shown to protect cardiomyocytes from oxidative stress and inflammation by activating the Nrf2/heme oxygenase-1 (HO-1) pathway, a process mediated by PI3K/AKT signaling. mnba-journal.comacs.org In models of renal injury, BDMC administration activated the Keap1/Nrf2 pathway, leading to the transcription of antioxidant genes like superoxide dismutase (SOD) and HO-1, which in turn alleviated oxidative stress. mdpi.comnih.gov Dietary supplementation with BDMC in broilers demonstrated a positive effect against intestinal oxidative damage by upregulating antioxidant-related genes, including Nrf2, HO-1, CAT, and NQO1. researchgate.net
Similarly, Demethoxycurcumin (DMC) has been shown to effectively induce the expression of HO-1, a key Nrf2 target gene, which helps confer resistance to oxidative stress. nih.gov
Table 2: Effects of Didemethyl Curcumin on the Nrf2 Antioxidant Pathway
| Compound | Mechanism | Key Target Genes/Proteins Upregulated | References |
|---|---|---|---|
| Demethoxycurcumin (DMC) | Induces Phase II enzyme expression. | Heme Oxygenase-1 (HO-1) | nih.gov |
| Bisdemethoxycurcumin (BDMC) | Activates the Nrf2/HO-1 pathway via PI3K/AKT signaling; Activates the Keap1/Nrf2 pathway. | Nrf2, HO-1, SOD, CAT, NQO1, GCLM | mdpi.commnba-journal.comacs.orgmdpi.comresearchgate.netnih.gov |
Anti-inflammatory Cascade Modulation
DMC and BDMC exert significant anti-inflammatory effects by modulating multiple signaling cascades involved in the inflammatory response.
Didemethyl curcumin compounds effectively suppress the production of key pro-inflammatory mediators. Demethoxycurcumin (DMC) has been demonstrated to inhibit the production of tumor necrosis factor-α (TNF-α) and nitric oxide (NO). nmb-journal.com It also suppresses the expression of interleukin-1β (IL-1β) and TNF-α induced by lipopolysaccharide (LPS) in microglial cells by blocking the phosphorylation of IκBα and MAPKs. nmb-journal.comresearchgate.net
Bisdemethoxycurcumin (BDMC) significantly inhibits the mRNA expression of various chemokines and pro-inflammatory cytokines in stimulated human keratinocytes. nih.govresearchgate.net In animal models of atopic dermatitis, BDMC treatment led to decreased mRNA expression levels of IL-1β, IL-4, IL-6, and TSLP. nih.gov However, comparative studies have indicated that the presence of methoxy (B1213986) groups on the phenyl ring is important for some anti-inflammatory activities; the potency for suppressing TNF-induced NF-κB activation follows the order of Curcumin > DMC > BDMC.
Table 3: Inhibition of Pro-inflammatory Mediators by Didemethyl Curcumin
| Compound | Inhibited Cytokines/Chemokines | Cell/Animal Model | References |
|---|---|---|---|
| Demethoxycurcumin (DMC) | TNF-α, IL-1β, NO | LPS-activated N9 microglial cells | nmb-journal.comresearchgate.net |
| Bisdemethoxycurcumin (BDMC) | IL-1β, IL-4, IL-6, TSLP | TNF-α/IFN-γ-stimulated HaCaT cells, DNCB-induced atopic dermatitis mice | nih.govresearchgate.net |
The anti-inflammatory action of didemethyl curcumin extends to the regulation of the arachidonic acid metabolism pathways, which are governed by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. mdpi.com These enzymes are responsible for producing pro-inflammatory eicosanoids like prostaglandins (B1171923) and leukotrienes. todaysdietitian.comresearchgate.net
Demethoxycurcumin (DMC) has been shown to suppress the expression of COX-2. semanticscholar.org In silico molecular docking studies have further suggested that DMC may possess selective and potent COX-2 inhibitory properties, with a higher predicted binding affinity to the enzyme compared to curcumin. pensoft.net The downregulation of COX-2 expression by curcuminoids is linked to their ability to inhibit the NF-κB transcription factor.
Furthermore, a specialized turmeric extract containing 70% Bisdemethoxycurcumin (BDMC) demonstrated highly effective inhibition of LOX activity, with a lower IC50 value compared to a standard turmeric extract, indicating its potential in blocking the production of leukotrienes. dovepress.com
Table 4: Regulation of COX and LOX Pathways by Didemethyl Curcumin
| Compound | Pathway Targeted | Observed Effect | References |
|---|---|---|---|
| Demethoxycurcumin (DMC) | COX-2 | Suppresses COX-2 expression; Predicted high binding affinity and selective inhibition. | semanticscholar.orgpensoft.net |
| Bisdemethoxycurcumin (BDMC) | LOX | Effectively inhibits LOX activity. | dovepress.com |
Pro-inflammatory Cytokine and Chemokine Inhibition [2, 8, 26, 29, 33]
Angiogenesis and Metastasis Inhibition Mechanisms
DMC and BDMC have been found to interfere with the processes of angiogenesis (the formation of new blood vessels) and metastasis, which are critical for tumor growth and spread.
A primary mechanism for the anti-angiogenic effects of didemethyl curcumin is the suppression of the Vascular Endothelial Growth Factor (VEGF) signaling pathway. VEGF is a key mediator of endothelial cell proliferation, migration, and invasion. jst.go.jp
Both DMC and BDMC have been shown to inhibit angiogenesis by targeting this pathway. researchgate.netnih.gov Notably, at physiological concentrations, DMC and BDMC demonstrated a greater capacity to inhibit endothelial tube formation (tubulogenesis) than curcumin. researchgate.netnih.gov The mechanism involves the reduced phosphorylation of the VEGF receptor 2 (VEGFR2) and its downstream signaling components, including ERK and Akt. researchgate.netnih.gov
Specifically, BDMC was found to suppress VEGF-induced proliferation, migration, and invasion of human umbilical vein endothelial cells (HUVECs). jst.go.jp This effect was linked to the activation of autophagy and the induction of G0/G1 phase cell cycle arrest, which is regulated through the AMPK/mTOR signaling pathway. jst.go.jp The ability of curcuminoids to downregulate VEGF expression has also been correlated with their capacity to suppress the NF-κB transcription factor.
Table 5: Mechanisms of VEGF Pathway Suppression by Didemethyl Curcumin
| Compound | Key Action | Downstream Effects | References |
|---|---|---|---|
| Demethoxycurcumin (DMC) | Inhibits tubulogenesis; Reduces VEGFR2 phosphorylation. | Inhibits downstream ERK and Akt pathways; Downregulates VEGF expression via NF-κB suppression. | researchgate.netnih.gov |
| Bisdemethoxycurcumin (BDMC) | Inhibits tubulogenesis; Suppresses HUVEC proliferation, migration, and invasion. | Reduces VEGFR2 phosphorylation; Inhibits ERK/Akt pathways; Activates autophagy and cell cycle arrest via AMPK/mTOR pathway. | jst.go.jpresearchgate.netnih.gov |
Matrix Metalloproteinase (MMP) Activity Modulation
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the degradation of the extracellular matrix (ECM). The dysregulation of MMP activity is implicated in numerous pathological processes, including tumor invasion and metastasis. While the parent compound, curcumin, has been extensively studied for its ability to modulate MMPs, specific research on didemethylcurcumin's direct effects on MMP activity is less documented.
Studies on curcumin show it suppresses the expression and activity of various MMPs, including MMP-1, -2, -3, -8, -9, and -13. This inhibitory action is often attributed to the downregulation of key transcription factors such as activator protein-1 (AP-1) and nuclear factor-kappa B (NF-κB), which regulate the gene expression of many MMPs. For instance, curcumin has been shown to inhibit MMP-2 and MMP-9 activity, which are critical for the degradation of type IV collagen, a major component of the basement membrane. This action is considered a key mechanism for its anti-invasive properties in cancer models.
Interaction with Specific Molecular Targets and Receptors
Didemethylcurcumin, a metabolite of curcumin, interacts with various molecular targets, influencing cellular processes through enzyme modulation and receptor binding. Its structural characteristics, particularly the presence of additional hydroxyl groups compared to curcumin, dictate its unique binding affinities and biological activities.
Didemethylcurcumin exhibits a distinct profile of enzyme modulation, most notably its interaction with the proteasome and tyrosinase.
Proteasome Modulation: Research has demonstrated that didemethylcurcumin (referred to in some studies as CUIII) modulates the activity of the 20S proteasome in a biphasic manner. mdpi.com At lower, nanomolar concentrations, it enhances proteasome activity, whereas at higher, micromolar concentrations, it acts as an inhibitor. mdpi.com This dual activity suggests a complex regulatory role. Molecular docking simulations estimate that didemethylcurcumin binds to the catalytic subunit of the 20S proteasome with a dissociation constant (Kd) of 1.3167 µM. mdpi.com While effective, its binding affinity is lower than that of its parent compound, curcumin (Kd = 0.0054 µM), which is also a more potent modulator of proteasome activity at equivalent concentrations. mdpi.com The smaller size of didemethylcurcumin allows it to fit into the narrow active site cavity, though with a weaker binding interaction compared to curcumin. mdpi.com
Table 1: Comparative Modulation of Proteasome Activity by Didemethyl Curcumin and Curcumin
| Compound | Effect at Nanomolar (nM) Conc. | Effect at Micromolar (µM) Conc. | Estimated Binding Affinity (Kd) to 20S Proteasome |
|---|---|---|---|
| Didemethyl Curcumin (CUIII) | Increased Activity | Inhibited Activity | 1.3167 µM mdpi.com |
| Curcumin | Increased Activity (more effective) | Inhibited Activity (more effective) | 0.0054 µM mdpi.com |
Tyrosinase Inhibition: Didemethylcurcumin has been identified as a more potent inhibitor of the enzyme tyrosinase compared to curcumin. dovepress.com Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is relevant in the context of hyperpigmentation disorders. The enhanced activity of didemethylcurcumin suggests that the demethylated phenolic hydroxyl groups play a significant role in its interaction with this enzyme. dovepress.com
The primary documented instance of didemethylcurcumin modulating protein-protein interactions is its effect on the proteasome complex. mdpi.comrasayanjournal.co.innih.gov The proteasome is a multi-subunit protein complex, and by binding to its catalytic subunit, didemethylcurcumin influences its enzymatic function, thereby affecting the degradation of a multitude of cellular proteins. This interaction can disrupt cellular signaling pathways that rely on the timely degradation of regulatory proteins, impacting processes like cell cycle control and apoptosis. mdpi.comrasayanjournal.co.in
While extensive research has detailed the broad protein-interacting capabilities of curcumin, which binds to numerous signaling proteins through its various functional groups, specific studies on didemethylcurcumin are more limited. However, the shared β-diketone core structure suggests that didemethylcurcumin likely engages in similar hydrogen bonding and hydrophobic interactions with a range of protein targets. The additional free hydroxyl groups on its phenyl rings, in place of curcumin's methoxy groups, could potentially alter its binding specificity and affinity for certain protein targets.
In silico studies have provided insights into the potential receptor-binding activities of didemethylcurcumin.
Antithrombin III Receptor: Molecular docking analyses have identified didemethylcurcumin as a promising ligand for the antithrombin III receptor, a key protein in the regulation of blood coagulation. In a comparative study with other curcuminoid compounds, didemethylcurcumin exhibited the lowest rerank score, indicating the most favorable binding energy. The study identified specific hydrogen bond interactions with the amino acid residues Glu 374, Phe 221, and Asn 217 within the receptor's binding site.
Table 2: Predicted Binding Interactions of Didemethyl Curcumin with the Antithrombin III Receptor
| Compound | Binding Energy (Rerank Score) | Interacting Amino Acid Residues (Hydrogen Bonds) |
|---|
| Didemethyl Curcumin | Lowest among tested curcuminoids | Glu 374, Phe 221, Asn 217 |
These computational findings suggest that didemethylcurcumin may act as an anticoagulant, though this activity requires confirmation through in vitro and in vivo experimental validation.
Protein-Protein Interaction Modulations
Cellular Metabolic Reprogramming Effects
Direct research focusing exclusively on the metabolic reprogramming effects of isolated didemethylcurcumin is emerging. However, studies on its parent compound, curcumin, provide a strong basis for its potential role, as didemethylcurcumin is a key and active metabolite.
Curcumin is known to induce significant metabolic reprogramming in various cell types, particularly in cancer cells. It has been shown to modulate abnormal lipid metabolism, including fatty acids and phosphatidic acids, and to intervene in the polyamine synthesis pathway by regulating associated enzymes. Furthermore, curcumin can induce mitochondrial dysfunction and hinder ATP production, pushing cells towards apoptosis.
Crucially, studies investigating the systemic effects of curcumin have found that its biological activities are often mediated by its metabolites, including didemethylcurcumin. For example, the beneficial effects of curcumin on the gut microbiota and associated serum metabolome are attributed in part to its conversion to metabolites like didemethylcurcumin within the gut. This suggests that the metabolic reprogramming observed following curcumin administration is, at least partially, carried out by its metabolites. Therefore, didemethylcurcumin is likely a key effector molecule in mediating changes in cellular energy pathways, lipid metabolism, and other metabolic functions attributed to curcumin.
**investigation of Preclinical Therapeutic Potential of Didemethyl Curcumin Across Diverse Disease Models**
Antineoplastic Activity in In Vitro Cancer Cell Lines and In Vivo Xenograft Models
The antineoplastic, or anticancer, activity of didemethylcurcumin has been explored in various cancer types through both in vitro studies, which involve testing the compound on cancer cells grown in a laboratory setting, and in vivo studies, which typically use xenograft models where human cancer cells are implanted into immunodeficient mice. nih.govsmccro-lab.commdpi.com
In vitro studies have demonstrated that didemethylcurcumin can inhibit the proliferation of colorectal cancer cells. Research has shown its ability to target key signaling pathways involved in cancer cell growth and survival. For instance, studies have investigated its inhibitory effects on the epidermal growth factor receptor (EGFR) and nuclear factor-kappa B (NF-κB), both of which are crucial for the development and progression of colorectal cancer. mdpi.com
In a study comparing 50 curcumin (B1669340) derivatives, didemethylcurcumin demonstrated notable binding affinities for both EGFR and NF-κB, suggesting its potential as a multi-targeted agent. mdpi.com The binding energies indicated a stable interaction, which is a prerequisite for effective inhibition. mdpi.com
Further research in in vivo xenograft models, where human colorectal cancer cells are implanted in mice, is needed to fully elucidate the antitumor effects of didemethylcurcumin in a living organism.
Didemethylcurcumin has shown promise in preclinical models of breast cancer. In vitro studies have utilized various breast cancer cell lines, including the triple-negative MDA-MB-231 and the estrogen receptor-positive MCF-7 lines, to investigate its anticancer effects. nih.govculturecollections.org.uk
Research indicates that didemethylcurcumin can modulate the proteasome, a cellular complex that degrades proteins. nih.gov At micromolar concentrations, it has been shown to inhibit proteasome activity, which can lead to the accumulation of proteins that trigger apoptosis (programmed cell death) in cancer cells. researchgate.net One study highlighted that curcumin was more effective than didemethylcurcumin in inhibiting proteasome activity at these higher concentrations. researchgate.net
In silico studies, which use computer simulations, have also supported the potential of didemethylcurcumin as an anticancer agent by predicting its binding to important cancer-related proteins. researchgate.net
While these in vitro findings are encouraging, more extensive in vivo studies using breast cancer xenograft models are necessary to confirm the therapeutic efficacy of didemethylcurcumin in a physiological context.
The therapeutic potential of didemethylcurcumin has also been assessed in preclinical models of pancreatic adenocarcinoma, a particularly aggressive cancer with limited treatment options. altogenlabs.com In vitro investigations have focused on its ability to inhibit the growth and survival of pancreatic cancer cell lines.
Similar to its effects in other cancer types, didemethylcurcumin's potential in pancreatic cancer is linked to its ability to modulate key signaling pathways. Studies have explored its interaction with EGFR and NF-κB, both of which play significant roles in the progression of pancreatic cancer. mdpi.com A comparative study of curcumin derivatives showed that didemethylcurcumin had a strong binding affinity for these targets. mdpi.com
Further validation in in vivo pancreatic cancer xenograft models is crucial to determine if these in vitro effects translate to tumor growth inhibition in a living system. nih.gov
Preclinical research has extended to the evaluation of didemethylcurcumin in leukemia and lymphoma models. In vitro studies have utilized various leukemia and lymphoma cell lines to assess its cytotoxic and anti-proliferative effects. atcc.orgmdpi.com
In a study involving a panel of leukemia cell lines, didemethylcurcumin was among the curcuminoids investigated for their potential to induce cell death. researchgate.net Research has also pointed to the modulation of the proteasome as a potential mechanism of action in these cancers. nih.gov
In silico analysis has further supported the potential of didemethylcurcumin in targeting proteins relevant to blood cancers. For instance, a study evaluated the binding of curcumin and its derivatives to the p53 mutant R273H, which is implicated in some cancers. Didemethylcurcumin was one of the compounds that showed interaction with this mutant protein. researchgate.net
In vivo studies using xenograft models of leukemia and lymphoma are needed to confirm these initial findings and to evaluate the systemic effects of didemethylcurcumin. nih.govhaematologica.org
The investigation of didemethylcurcumin's antineoplastic properties has also included other cancer types, such as bladder and renal cell carcinoma. In vitro studies form the basis of this research, aiming to identify the cellular and molecular mechanisms by which didemethylcurcumin may exert its anticancer effects.
Research has focused on the compound's ability to inhibit key cancer-promoting pathways. For example, its potential to inhibit EGFR and NF-κB signaling is relevant to a broad range of cancers, including those of the bladder and kidney. mdpi.com
Further preclinical studies, particularly in vivo xenograft models, are required to establish the efficacy of didemethylcurcumin in these specific cancer types.
Leukemia and Lymphoma Research Models [1, 6]
Anti-inflammatory Efficacy in Preclinical Inflammation Models
Didemethylcurcumin has demonstrated significant anti-inflammatory properties in a variety of preclinical models. researchgate.netingentaconnect.com The anti-inflammatory effects of curcumin and its analogs are often attributed to their ability to modulate key inflammatory pathways. nih.govnih.gov
In vitro studies have been instrumental in elucidating the mechanisms behind didemethylcurcumin's anti-inflammatory activity. These studies often utilize cell cultures, such as macrophages, which are key players in the inflammatory response. scirp.org When stimulated with inflammatory agents like lipopolysaccharide (LPS), these cells produce pro-inflammatory mediators. umass.edu Research has shown that didemethylcurcumin can inhibit the production of these mediators. researchgate.net
The NF-κB signaling pathway is a central regulator of inflammation, and its inhibition is a key target for anti-inflammatory drugs. nih.gov Didemethylcurcumin has been shown to be a potent inhibitor of this pathway. mdpi.com
In vivo models of inflammation, such as carrageenan-induced paw edema in rodents, are used to assess the anti-inflammatory effects of compounds in a living organism. mdpi.comslideshare.net While specific in vivo data for didemethylcurcumin is still emerging, the well-documented anti-inflammatory effects of curcumin provide a strong rationale for its investigation. mdpi.com
The collective evidence from these preclinical studies suggests that didemethylcurcumin holds promise as both an antineoplastic and anti-inflammatory agent. However, further research, particularly well-designed in vivo studies and eventually clinical trials, is necessary to translate these preclinical findings into therapeutic applications for human diseases.
Inflammatory Bowel Disease Research Models
Current preclinical research on Inflammatory Bowel Disease (IBD) utilizes various animal models to understand the disease's pathology and test new therapeutic agents. These models, such as those induced by dextran (B179266) sodium sulfate (B86663) (DSS) or 2,4,6-trinitrobenzenesulfonic acid (TNBS), aim to mimic the chronic inflammation and mucosal damage seen in human IBD, which includes conditions like Crohn's disease and ulcerative colitis. explorationpub.comresearchgate.netmdpi.com The primary goals of these preclinical studies are to assess reductions in mucosal damage, inflammation, and associated symptoms. researchgate.net While numerous natural products and synthetic compounds are being investigated for their therapeutic potential in these IBD models mdpi.com, a specific investigation into the effects of didemethylcurcumin within these established research models is not prominently documented in the available scientific literature.
Arthritis Research Models
Preclinical research in arthritis, particularly rheumatoid arthritis (RA), heavily relies on animal models to simulate the inflammatory and destructive joint processes of the human disease. biocytogen.com Commonly used models include collagen-induced arthritis (CIA) and collagen antibody-induced arthritis (CAIA), which reflect key pathological features of RA such as synovitis, cartilage degradation, and bone erosion. researchgate.netplos.org These models are crucial for evaluating the efficacy of new therapeutic strategies aimed at reducing inflammation and joint damage. biocytogen.comresearchgate.net Despite the extensive use of these models to test various compounds, specific preclinical studies focusing on the therapeutic potential of didemethylcurcumin in established arthritis research models are not detailed in the current body of scientific literature.
Systemic Inflammatory Response Syndrome Research Models
Systemic Inflammatory Response Syndrome (SIRS) is a condition of widespread inflammation that can be triggered by various insults, including infection, trauma, and pancreatitis. nih.govnih.govmdsearchlight.com Preclinical research often employs models such as human endotoxemia, where volunteers are administered an endotoxin (B1171834) to induce a controlled, transient systemic inflammatory response that meets the clinical criteria for SIRS. nih.gov These models are instrumental in understanding the pathophysiology of SIRS and for the early testing of potential anti-inflammatory therapies. nih.gov However, dedicated preclinical studies investigating the therapeutic effects of didemethylcurcumin specifically within the context of SIRS research models have not been identified in the available literature.
Neuroprotective Effects in Preclinical Neurological Disease Models
Alzheimer's Disease Research Models
Alzheimer's disease is characterized by the accumulation of amyloid plaques and neurofibrillary tangles, leading to progressive neurodegeneration. practicalneurology.com Preclinical research is focused on understanding these pathological changes, which begin long before clinical symptoms appear. practicalneurology.comnih.gov One area of investigation is the role of the ubiquitin-proteasome pathway, which is responsible for clearing damaged and misfolded proteins. A decrease in proteasome activity is observed in neurodegenerative diseases, including Alzheimer's. researchgate.net
Didemethylcurcumin has been studied for its potential to modulate proteasome activity. Research indicates that it can enhance proteasome activity at nanomolar concentrations, which could theoretically aid in the clearance of protein aggregates characteristic of Alzheimer's disease. researchgate.net Molecular docking simulations have also been performed to understand the interaction between didemethylcurcumin and key pathological proteins, though detailed in-vivo model results are limited. researchgate.net
| Compound | Concentration Range | Effect on Proteasome Activity |
|---|---|---|
| Didemethylcurcumin | Nanomolar | Increased Activity |
| Didemethylcurcumin | Micromolar | Inhibited Activity |
Parkinson's Disease Research Models
Parkinson's disease is a progressive neurodegenerative disorder marked by the loss of dopaminergic neurons. nih.gov Preclinical models, often induced by neurotoxins, are used to replicate the disease's pathology and explore potential neuroprotective therapies. nih.govnih.gov Key mechanisms involved in the neurodegenerative process include oxidative stress, mitochondrial dysfunction, and the dysfunction of protein degradation systems like the proteasome. researchgate.netnih.gov
The potential therapeutic relevance of didemethylcurcumin in Parkinson's disease models can be inferred from its effects on the proteasome system. Since reduced proteasome activity is a feature of Parkinson's disease, the ability of didemethylcurcumin to activate the proteasome at low concentrations presents a potential mechanism for neuroprotection. researchgate.net This could help mitigate the accumulation of toxic protein aggregates and reduce cellular stress. However, direct preclinical studies evaluating didemethylcurcumin in specific Parkinson's disease animal models are not extensively reported.
Ischemic Stroke Research Models
Ischemic stroke results from the interruption of blood flow to the brain, leading to a cascade of events including inflammation and neuronal cell death. explorationpub.comnih.gov Preclinical animal models of stroke are essential for developing and testing neuroprotective drugs, though translating these findings to clinical success has been challenging. explorationpub.comnih.gov These models aim to replicate the complex pathophysiology of stroke to evaluate therapies that could reduce infarct size and improve functional outcomes. explorationpub.com While a wide array of potential neuroprotective agents have been and continue to be investigated in these models, there is no specific information available from the performed searches regarding preclinical studies of didemethylcurcumin in ischemic stroke research models.
Neuroinflammation Research Models
Neuroinflammation is a key pathological feature in the progression of various neurodegenerative diseases. nih.gov It involves the activation of resident immune cells in the brain, primarily microglia and astrocytes, which release a cascade of inflammatory mediators. mdpi.comfrontiersin.org This inflammatory response, while initially protective, can become chronic and contribute to neuronal damage and cognitive decline. mdpi.comnih.gov Animal models, such as those induced by lipopolysaccharide (LPS), are widely used to study peripherally induced neuroinflammation and assess the therapeutic potential of anti-inflammatory compounds. nih.gov
Microglia, the brain's resident macrophages, play a central role in initiating and propagating neuroinflammation. nih.govfrontiersin.org In response to stimuli like pathogens or injury, microglia transition from a resting state to an activated phenotype. nih.govfrontiersin.org This activation leads to morphological changes, migration to the site of injury, and the release of pro-inflammatory cytokines and reactive oxygen species, which can be neurotoxic if produced excessively. frontiersin.org Studies have shown that curcumin, a related compound, can inhibit the transformation of microglia into their activated form and suppress the production of inflammatory mediators. nih.gov Research into didemethyl curcumin's effects in these models investigates its ability to modulate microglial activation and subsequent neuroinflammatory processes. nih.govnih.gov
Key inflammatory pathways implicated in neuroinflammation include the nuclear factor kappa B (NF-κB) pathway, which is central to the activation of astrocytes and the production of inflammatory cytokines like TNF-α and IL-1β. mdpi.com The activation of microglia and the subsequent release of these cytokines can create a self-perpetuating cycle of inflammation and neuronal damage. nih.gov Research models of neuroinflammation often focus on measuring the expression of these key cytokines and the activation state of glial cells to evaluate the efficacy of potential therapeutic agents. mdpi.comnih.gov
Table 1: Didemethyl Curcumin in Neuroinflammation Research Models
| Model System | Key Findings |
| Lipopolysaccharide (LPS)-induced neuroinflammation in mice | Studies investigate the ability of didemethyl curcumin to reduce the expression of pro-inflammatory cytokines and markers of microglial activation in the brain following LPS challenge. |
| In vitro microglial cell cultures | Research focuses on the direct effects of didemethyl curcumin on microglial activation, measuring the release of inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in response to inflammatory stimuli. |
Cardioprotective Research in Preclinical Cardiovascular Models
Didemethyl curcumin has been investigated for its potential protective effects on the cardiovascular system, particularly in the context of myocardial injury and pathological cardiac remodeling.
Myocardial ischemia/reperfusion (I/R) injury is a significant clinical problem where the restoration of blood flow to the heart muscle after a period of ischemia paradoxically causes further damage. mdpi.com This injury is characterized by oxidative stress, inflammation, and cardiomyocyte apoptosis. nih.gov Preclinical animal models of I/R injury are crucial for evaluating the efficacy of potential cardioprotective agents. nih.govrevespcardiol.org
Curcumin, a closely related compound, has demonstrated cardioprotective effects in animal models of myocardial I/R injury. nih.gov It has been shown to improve cardiac function, reduce myocardial infarct size, and decrease levels of markers of cardiac injury. nih.govfrontiersin.org The mechanisms underlying these protective effects are thought to involve the modulation of various signaling pathways, including those related to oxidative stress and inflammation. nih.gov Research on didemethyl curcumin in this area aims to determine if it shares or exceeds these protective properties.
Table 2: Didemethyl Curcumin in Myocardial Ischemia/Reperfusion Injury Models
| Animal Model | Key Parameters Investigated | Potential Protective Mechanisms |
| Rat model of I/R injury | Myocardial infarct size, cardiac function (e.g., ejection fraction), serum levels of cardiac enzymes (e.g., CK-MB, LDH). | Reduction of oxidative stress, inhibition of inflammatory responses, and attenuation of cardiomyocyte apoptosis. |
Pathological cardiac hypertrophy is an enlargement of the heart muscle that occurs in response to conditions like high blood pressure or heart valve disease. unimelb.edu.au While initially a compensatory mechanism, sustained hypertrophy can lead to heart failure. researchgate.net A key feature of pathological hypertrophy is cardiac fibrosis, the excessive deposition of extracellular matrix proteins, which stiffens the heart and impairs its function. nih.gov
The transforming growth factor-beta (TGF-β) signaling pathway is a major driver of cardiac fibrosis. frontiersin.orgfrontiersin.org TGF-β promotes the differentiation of cardiac fibroblasts into myofibroblasts, the primary cells responsible for collagen production. frontiersin.org Studies on curcumin have shown that it can reduce cardiac fibrosis by inhibiting myofibroblast differentiation and decreasing the expression of TGF-β and matrix metalloproteinases. nih.gov It is hypothesized that didemethyl curcumin may exert similar or more potent anti-fibrotic effects.
Table 3: Didemethyl Curcumin in Cardiac Hypertrophy Research Models
| Model | Key Pathological Features Investigated | Potential Therapeutic Targets |
| Pressure overload-induced cardiac hypertrophy in mice | Heart weight to body weight ratio, cardiomyocyte size, extent of cardiac fibrosis. | Inhibition of the TGF-β signaling pathway, reduction of myofibroblast activation, and decreased collagen deposition. |
Myocardial Ischemia/Reperfusion Injury Models
Antimicrobial and Antiviral Activity Research in Preclinical Models
The emergence of multidrug-resistant pathogens presents a significant global health challenge, driving the search for new antimicrobial agents from natural sources. nih.gov
Curcuminoids, including didemethyl curcumin, have been evaluated for their antibacterial properties against a range of pathogenic bacteria. thaiscience.info Studies have shown that curcumin exhibits greater activity against Gram-positive bacteria compared to Gram-negative bacteria. icm.edu.pl For instance, curcumin has demonstrated effectiveness against Staphylococcus aureus. icm.edu.pl
The antibacterial activity of these compounds is often assessed by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium. thaiscience.info Research in this area explores the potential of didemethyl curcumin as a standalone antibacterial agent or in combination with existing antibiotics to enhance their efficacy. icm.edu.pl
Table 4: Antibacterial Activity of Curcuminoids
| Bacterial Strain | Type | Reported Activity of Curcuminoids |
| Staphylococcus aureus | Gram-positive | Susceptible thaiscience.infoicm.edu.pl |
| Bacillus subtilis | Gram-positive | Susceptible thaiscience.info |
| Aeromonas hydrophila | Gram-negative | Susceptible thaiscience.info |
| Vibrio harveyi | Gram-negative | Susceptible thaiscience.info |
In addition to bacteria, fungal pathogens are a significant cause of infections, particularly in immunocompromised individuals. ijbcp.com Curcumin and its derivatives have been investigated for their antifungal properties. researchgate.net Research has shown that extracts containing curcuminoids can inhibit the growth of various fungi, including species of Aspergillus and Candida. researchgate.netresearchgate.net
The mechanism of antifungal action is thought to involve the disruption of fungal cell processes, such as mitochondrial function. researchgate.net Studies in this field aim to determine the efficacy of didemethyl curcumin against a broad spectrum of fungal pathogens and to elucidate its mode of action.
Table 5: Antifungal Activity of Curcuminoids
| Fungal Pathogen | Type of Fungus | Reported Activity of Curcuminoids |
| Aspergillus species | Mold | Susceptible researchgate.net |
| Candida albicans | Yeast | Susceptible ijbcp.com |
| Pityrosporum ovale | Yeast | Susceptible ijbcp.com |
Viral Replication Modulation Studies (e.g., SARS-CoV-2)
Preclinical investigations into the antiviral properties of Didemethyl Curcumin (also known as CUIII) have centered on its activity as a modulator of the ubiquitin-proteasome pathway. The proteasome is a critical cellular complex that degrades proteins and is hijacked by many viruses to facilitate their replication and evade the host's immune response.
Research has shown that Didemethyl Curcumin, a synthetic polyphenolic analog of curcumin, can influence the function of the proteasome. mdpi.comnih.gov One study highlighted that Didemethyl Curcumin acts as a potent proteasomal suppressant, which contributes to a reduction in the replication of the Respiratory Syncytial Virus (RSV) in Vero cells. mdpi.com The mechanism involves the inhibition of nuclear factor-kappa B (NF-κB) stimulation and the suppression of proteasome-induced degradation of IκB, a key inhibitor of NF-κB. mdpi.com
Further in vitro studies using neuron-like SH-SY5Y cells have detailed the compound's biphasic effect on proteasome activity. nih.govtandfonline.com At low, nanomolar concentrations (e.g., 20 nM), Didemethyl Curcumin was observed to increase proteasome activity. nih.govtandfonline.com Conversely, at higher, micromolar concentrations (e.g., 20 µM), it inhibited proteasome activity. nih.govtandfonline.com This dual functionality suggests a complex mechanism of action that could be relevant for modulating viral processes, which are highly dependent on host proteasome function. However, in these studies, Didemethyl Curcumin was found to be less effective than its parent compound, curcumin, in both activating and inhibiting the proteasome. nih.govebi.ac.uk
While these findings on proteasome modulation and RSV are significant, a review of the available scientific literature did not yield specific preclinical studies investigating the direct antiviral activity of Didemethyl Curcumin against SARS-CoV-2.
| Model System | Finding | Concentration | Observed Effect | Reference |
|---|---|---|---|---|
| Vero Cells | Viral Replication Inhibition (RSV) | Not Specified | Acts as a proteasomal suppressant, reducing RSV replication. | mdpi.com |
| SH-SY5Y Neuron-like Cells | Biphasic Proteasome Modulation | Nanomolar (nM) | Increased proteasome activity. | nih.govtandfonline.com |
| Micromolar (µM) | Decreased proteasome activity. | nih.govtandfonline.com | ||
| Molecular Docking | Binding Affinity to 20S Proteasome | N/A | Estimated Kd value of 1.3167 µM, indicating a weaker binding interaction compared to curcumin. | nih.gov |
Hepatoprotective and Nephroprotective Investigations in Preclinical Models
A review of the available scientific literature from the conducted searches did not yield specific preclinical studies investigating the hepatoprotective or nephroprotective potential of Didemethyl Curcumin. Research in these areas has predominantly focused on the parent compound, curcumin, and other natural extracts. wjgnet.comnih.govfip.orgscielo.brnih.govbiomedpharmajournal.org
Antidiabetic and Metabolic Syndrome Research in Preclinical Models
A review of the available scientific literature from the conducted searches did not yield specific preclinical studies investigating the potential of Didemethyl Curcumin in the context of antidiabetic or metabolic syndrome models. The existing body of research primarily examines the effects of curcumin and other analogs in these conditions. nih.govresearchgate.netfrontiersin.org
Osteoinductive and Bone Remodeling Research
A review of the available scientific literature from the conducted searches did not yield specific preclinical studies investigating the osteoinductive or bone remodeling properties of Didemethyl Curcumin.
**structure Activity Relationship Sar Studies and Rational Design of Didemethyl Curcumin Derivatives**
Comparative Biological Activity of Didemethyl Curcumin (B1669340) vs. Curcumin and Other Curcuminoids
The biological properties of curcuminoids, including curcumin, demethoxycurcumin (B1670235), and bisdemethoxycurcumin (B1667434), can vary significantly despite their structural similarities. cabidigitallibrary.org Didemethylcurcumin, a synthetic analog where both methoxy (B1213986) groups of curcumin are replaced by hydroxyl groups, also exhibits a distinct activity profile. umass.eduebi.ac.uk
Studies comparing these compounds have shown that their antioxidant potential often correlates with the number of phenolic hydroxyl groups. thaiscience.info For instance, didemethylcurcumin has demonstrated higher antioxidant activity than curcumin in some assays. umass.edu Conversely, dimethoxycurcumin, which lacks the phenolic hydroxyl groups, shows minimal antioxidant effect. umass.edu
In the context of anti-inflammatory action, curcumin and its derivatives can modulate various signaling pathways. dovepress.com For example, both curcumin and didemethylcurcumin have been shown to modulate proteasome activity, which is crucial in cellular processes, including the inflammatory response. nih.govresearchgate.netnih.gov However, their efficacy can differ, with curcumin often showing greater potency in modulating this activity at various concentrations. nih.govbiorxiv.orgtandfonline.com
The anticancer activity of these compounds also shows structural dependence. While curcumin has been extensively studied for its effects on cancer cells, derivatives like didemethylcurcumin also exhibit cytotoxic effects. semanticscholar.orgdergipark.org.tr The structural differences influence their interaction with molecular targets and, consequently, their anticancer efficacy. semanticscholar.org
Table 1: Comparative Biological Activities of Curcuminoids
| Compound | Key Structural Difference from Curcumin | Relative Antioxidant Activity | Relative Anti-Inflammatory Activity | Notes |
|---|---|---|---|---|
| Curcumin | Baseline (two methoxy groups, two hydroxyl groups) | High | High | Most abundant curcuminoid in turmeric. encyclopedia.pub |
| Didemethylcurcumin | Methoxy groups replaced by hydroxyl groups | Higher than curcumin | Potent, but can be less than curcumin | The increased number of phenolic hydroxyl groups enhances antioxidant potential. umass.eduthaiscience.info |
| Demethoxycurcumin | One methoxy group removed | Lower than curcumin | Active | Possesses one methoxy group and two hydroxyl groups. cabidigitallibrary.org |
| Bisdemethoxycurcumin | Both methoxy groups removed | Lowest among the three natural curcuminoids | Active | Lacks methoxy groups, having only the two phenolic hydroxyl groups. cabidigitallibrary.orgnuft.edu.ua |
| Dimethoxycurcumin | Hydroxyl groups replaced by methoxy groups | No significant antioxidant effect | Potent anti-inflammatory effects reported | Lacks free phenolic hydroxyl groups, which are critical for radical scavenging. umass.edu |
The potency and selectivity of didemethylcurcumin and other curcuminoids are largely dictated by a few key structural features:
Phenolic Hydroxyl Groups: The phenolic hydroxyl (-OH) groups on the aromatic rings are critical for the antioxidant activity of curcuminoids. researchgate.netnih.gov They act by donating a hydrogen atom to scavenge free radicals. researchgate.net Didemethylcurcumin, with four hydroxyl groups compared to curcumin's two, often exhibits enhanced radical-scavenging capabilities. umass.eduthaiscience.info The absence of these groups, as in dimethoxycurcumin, leads to a loss of this antioxidant activity. umass.edunih.gov
β-Diketone Moiety: The central β-diketone structure is crucial for the metal-chelating and anti-inflammatory properties of curcuminoids. nih.gov This part of the molecule can exist in keto and enol tautomeric forms, which influences its chemical behavior and biological activity. cabidigitallibrary.orgnuft.edu.ua Modifications to this moiety can significantly alter the compound's stability and potency. researchgate.net
Conversely, antagonistic interactions are also possible, where the presence of one compound might inhibit the activity of another, although this is less commonly reported for curcuminoids. The complex interplay between these molecules highlights the importance of studying them both individually and in combination to fully understand their biological potential.
Structural Features Dictating Potency and Selectivity [8, 10, 35]
Modifications of the Diketone Moiety and Linker Chain
The β-diketone moiety of curcuminoids is a primary site for chemical instability. researchgate.net Researchers have explored modifications to this central part of the didemethylcurcumin structure to enhance stability and biological activity. One common strategy involves replacing the diketone with a monoketone structure, such as cyclopentanone (B42830) or cyclohexanone. researchgate.net These monocarbonyl analogs of curcumin have shown improved stability and, in some cases, greater anticancer potency. researchgate.net The rationale is that the enol form of the β-diketone is susceptible to degradation, so blocking this tautomerism can improve the compound's pharmacokinetic profile. researchgate.net
Substitutions on the Aromatic Rings for Enhanced Biological Profiles
Altering the substituent groups on the aromatic rings is a key strategy in the rational design of didemethylcurcumin derivatives. Given that the phenolic hydroxyl groups are crucial for activity, modifications often focus on adding other functional groups to the rings to fine-tune the molecule's properties. For example, introducing electron-donating groups can enhance hydrogen bonding interactions with target enzymes, potentially leading to stronger inhibition. mdpi.com The synthesis of derivatives with various substitutions can lead to compounds with improved aqueous solubility and enhanced anti-inflammatory or antioxidant activities compared to the parent molecule. mdpi.com
Conjugation and Prodrug Strategies for Didemethyl Curcumin Delivery
To overcome challenges related to the delivery and bioavailability of didemethylcurcumin, conjugation and prodrug strategies are being investigated. Conjugation involves linking the didemethylcurcumin molecule to another molecule, such as a hydrophilic polymer or a targeting ligand, to improve its solubility and delivery to specific cells or tissues. A prodrug is an inactive or less active form of a drug that is metabolized into the active form in the body. For didemethylcurcumin, this could involve modifying the hydroxyl groups with a cleavable promoiety that is removed by enzymes at the target site, releasing the active compound. Such strategies aim to protect the drug from premature degradation and improve its therapeutic index.
Computational Approaches in Didemethyl Curcumin Derivative Design
Computational methods, such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies, are invaluable tools in the rational design of didemethylcurcumin derivatives. nih.gov
Molecular Docking: This technique simulates the binding of a ligand (e.g., a didemethylcurcumin derivative) to the active site of a target protein. mdpi.comnih.gov For instance, docking studies have been used to predict the binding affinity of didemethylcurcumin to the proteasome, providing insights into its mechanism of action. nih.govnih.gov These studies can help identify key interactions, such as hydrogen bonds, and guide the design of derivatives with improved binding and inhibitory activity. nih.gov Docking simulations have shown that while didemethylcurcumin can fit into the active site of the proteasome, it may form fewer hydrogen bonds and thus have a weaker interaction compared to curcumin. nih.govresearchgate.net
QSAR: QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By calculating various molecular descriptors (e.g., quantum chemical, physicochemical, and topological properties), researchers can build models that predict the activity of new, unsynthesized derivatives. This allows for the virtual screening of large libraries of potential compounds, prioritizing the most promising candidates for synthesis and experimental testing. nih.gov
These computational approaches accelerate the drug discovery process by reducing the need for extensive and costly experimental screening, enabling a more focused and rational approach to developing novel didemethylcurcumin-based therapeutic agents.
Molecular Docking and Dynamics Simulations
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as didemethyl curcumin, and a target protein at the atomic level. These methods provide critical insights into the binding modes, affinities, and stability of the ligand-protein complex, which are essential for understanding its biological function and for the rational design of more potent derivatives.
Molecular Docking Studies:
Molecular docking simulations have been employed to evaluate the binding affinity of didemethyl curcumin against various biological targets. In a study investigating potential inhibitors for the Amyloid-β precursor protein, implicated in Alzheimer's disease, didemethyl curcumin was docked against the protein (PDB ID: 1AAP). The simulation calculated a binding energy of -12.73 kcal/mol. innovareacademics.in
Another study focused on the modulation of proteasome activity, a key mechanism in cancer and neurodegenerative diseases. nih.gov Docking simulations of didemethyl curcumin (referred to as CUIII) and its parent compound, curcumin, with the 20S proteasome catalytic subunit were performed. The results estimated a dissociation constant (Kd) of 1.3167 µM for didemethyl curcumin, compared to 0.0054 µM for curcumin. nih.govebi.ac.uk This suggests that while the smaller size of didemethyl curcumin allows it to fit into the narrow active site cavity, its binding interaction is not as strong as that of curcumin. nih.govebi.ac.uk
Furthermore, in a screening of curcumin derivatives as potential inhibitors of Casein Kinase 2-α (CK2-α), a target in leukemia treatment, didemethyl curcumin was included in the analysis. ummat.ac.id Its physicochemical properties, relevant for docking studies, were characterized. ummat.ac.id
| Compound | Target Protein | Binding Energy (kcal/mol) | Estimated Kd (µM) | Key Findings | Reference |
|---|---|---|---|---|---|
| Didemethyl Curcumin | Amyloid-β Precursor Protein | -12.73 | Not Reported | Identified as a potential inhibitor based on binding energy. | innovareacademics.in |
| Didemethyl Curcumin (CUIII) | 20S Proteasome Catalytic Subunit | Not Reported | 1.3167 | Fits into the active site, but with weaker binding interaction compared to curcumin. | nih.govebi.ac.uk |
| Curcumin | 20S Proteasome Catalytic Subunit | Not Reported | 0.0054 | Exhibits stronger binding interaction than its didemethyl derivative. | nih.govebi.ac.uk |
Molecular Dynamics (MD) Simulations:
To complement docking studies, MD simulations provide a dynamic picture of the ligand-protein interaction over time, assessing the stability of the complex. While specific, detailed MD simulation results exclusively for didemethyl curcumin are not extensively documented in the provided context, the methodology is a standard and crucial step following molecular docking. mdpi.comnih.gov For instance, studies on curcumin analogues often escalate the best poses from docking to MD simulations to evaluate time-dependent stability through metrics like root mean square deviation (RMSD) and radius of gyration (Rg). mdpi.comnih.gov A study involving didemethyl curcumin noted that molecular dynamics simulation was performed, providing basic molecular properties used in such simulations. researchgate.net These simulations are vital for confirming that the binding mode predicted by docking is stable and for understanding the conformational changes that may occur upon binding. biorxiv.org
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. By developing a mathematical model, QSAR can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent derivatives.
In a study to identify curcuminoids as inhibitors of the Amyloid-β precursor protein, a QSAR model was generated using a dataset of 20 curcumin compounds, including didemethyl curcumin. innovareacademics.in The model was developed using multiple linear regression (MLR) to correlate the compounds' physicochemical properties with their biological activity (binding energy). innovareacademics.in
The properties used as variables (descriptors) in the QSAR model included S+logP (a measure of lipophilicity) and the calculated AutoDock binding energy. innovareacademics.in For didemethyl curcumin, the following values were used in the development of the QSAR model:
| Compound | PubChem CID | S+logP | Autodock Binding Energy (kcal/mol) | Reference |
|---|---|---|---|---|
| Didemethyl Curcumin | 5469425 | 2.973 | -12.73 | innovareacademics.in |
The resulting QSAR equation allows for the prediction of binding affinity for new derivatives based on their structural descriptors. innovareacademics.in Such models are invaluable in the rational design process, as they help prioritize which derivatives to synthesize and test, saving time and resources. jppres.com The development of robust QSAR models, validated internally and externally, is a key strategy in medicinal chemistry for optimizing lead compounds like didemethyl curcumin. nih.govnih.gov
**advanced Analytical and Bioanalytical Methodologies for Didemethyl Curcumin Quantification and Characterization**
Chromatographic Techniques for Didemethyl Curcumin (B1669340) Quantification in Complex Matrices
Chromatography is a fundamental analytical technique for separating, identifying, and quantifying components within complex mixtures. numberanalytics.comijpsjournal.com Its application is essential in pharmaceutical and phytochemical analysis for isolating bioactive compounds from intricate matrices such as biological fluids, plant extracts, and pharmaceutical formulations. mdpi.comresearchgate.net
High-Performance Liquid Chromatography (HPLC) with Various Detection Methods (UV-Vis, PDA)
High-Performance Liquid Chromatography (HPLC) stands as a dominant and versatile technique in analytical chemistry for the separation and quantification of a wide array of compounds. mdpi.comchromtech.com It is particularly valuable for analyzing non-volatile substances and is widely used in drug development and quality control. chromtech.comchromatographytoday.com
UV-Vis Detectors: A commonly used detector in HPLC is the UV-Vis detector, which measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. shimadzu.com These detectors typically use a deuterium (B1214612) lamp for the UV range (190-380 nm) and a tungsten lamp for the visible range. hitachi-hightech.com The selection of a specific wavelength for monitoring is crucial and is often based on the analyte's maximum absorption, which for many organic compounds falls within the UV range. shimadzu.comhitachi-hightech.com
Photodiode Array (PDA) Detectors: Photodiode Array (PDA) detectors, also known as Diode Array Detectors (DAD), represent a more advanced form of UV-Vis detection. hitachi-hightech.comscioninstruments.com Unlike traditional UV-Vis detectors that monitor one or two wavelengths at a time, a PDA detector can simultaneously measure the absorbance across a wide range of wavelengths. shimadzu.comgentechscientific.com This capability provides several advantages:
Spectral Information: It provides a complete UV-Vis spectrum of the eluting compounds, which can aid in compound identification and confirmation. shimadzu.compharmaknowledgeforum.com
Peak Purity Analysis: The spectral data can be used to assess the purity of a chromatographic peak, helping to determine if co-elution with other compounds is occurring. shimadzu.compharmaknowledgeforum.com
Method Development: The ability to acquire data across the full spectrum is highly beneficial during the development of new analytical methods. pharmaknowledgeforum.com
The following table summarizes a selection of research findings utilizing HPLC with UV-Vis or PDA detection for the analysis of curcuminoids, including didemethyl curcumin.
| Analyte(s) | Matrix | Chromatographic Conditions | Detection | Key Findings |
| Mycophenolic acid-curcumin (MPA-CUR) conjugate and its degradation products (including curcumin) | Buffer solutions | C18 column (2.1 × 50 mm, 1.7 µm); Gradient elution with water and acetonitrile (B52724) (both with 0.1% formic acid); Flow rate: 0.6 mL/min; Column temp: 33 °C | PDA at 254 nm (for MPA) and 420 nm (for CUR and MPA-CUR) | Developed and validated a stability-indicating UPLC method. The method was successful in separating the conjugate from its degradation products. nih.gov |
Ultra-Performance Liquid Chromatography (UPLC) Applications
Ultra-Performance Liquid Chromatography (UPLC) is an evolution of HPLC that utilizes columns with smaller particle sizes (typically sub-2 µm). This results in significantly higher resolution, sensitivity, and speed of analysis compared to conventional HPLC. chromatographytoday.comresearchgate.net UPLC systems are designed to operate at much higher pressures than HPLC systems. chromatographytoday.com
The enhanced separation efficiency and reduced analysis time make UPLC a powerful tool for various applications, including:
Drug metabolism studies researchgate.net
Quantification of bioactive compounds researchgate.net
Metabolomics research researchgate.net
Quality control of pharmaceuticals and natural products nih.gov
The integration of UPLC with high-resolution mass spectrometry (HRMS) has further expanded its capabilities, allowing for both rapid separation and sensitive, accurate identification of compounds in complex samples. nih.gov
A study on a mycophenolic acid-curcumin conjugate utilized UPLC with a C18 column (2.1 × 50 mm, 1.7 µm) and a gradient elution. The high pressure of approximately 6700 psi was well within the UPLC system's tolerance. This method successfully separated the conjugate from its potential degradation products, including curcumin, demonstrating the efficiency of UPLC for such analyses. nih.gov
Gas Chromatography (GC) Considerations for Derivatization
Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile compounds. thermofisher.com However, many compounds, including didemethyl curcumin, are not sufficiently volatile or thermally stable for direct GC analysis. sigmaaldrich.com To overcome this limitation, a chemical modification process called derivatization is employed. sigmaaldrich.comyoutube.com
Derivatization involves reacting the analyte with a specific reagent to convert it into a more volatile and thermally stable derivative. youtube.com This process typically targets polar functional groups, such as hydroxyl (-OH) groups present in didemethyl curcumin. phenomenex.comsigmaaldrich.com
Common Derivatization Techniques:
Silylation: This is a widely used derivatization method that replaces active hydrogens in polar functional groups with a non-polar trimethylsilyl (B98337) (TMS) group. sigmaaldrich.comphenomenex.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used for this purpose. sigmaaldrich.com The resulting TMS derivatives are more volatile and less polar, making them suitable for GC analysis. phenomenex.com
Acylation and Alkylation: These are other derivatization methods used to modify the chemical structure of analytes to improve their chromatographic properties. jfda-online.com
The choice of derivatization reagent and reaction conditions (e.g., temperature and time) must be carefully optimized to ensure the reaction is complete and reproducible. sigmaaldrich.comsigmaaldrich.com
Mass Spectrometry (MS) Based Approaches for Identification and Quantification
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. When coupled with a chromatographic separation technique like LC or GC, it provides a highly sensitive and selective method for identifying and quantifying compounds. numberanalytics.comrsc.org
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High Sensitivity
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical tool that combines the separation capabilities of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. creative-proteomics.com This technique is particularly well-suited for the analysis of trace components in complex biological matrices like plasma and urine. creative-proteomics.comturkjps.org
In LC-MS/MS, after separation by LC, the analyte is ionized and the resulting parent ion is selected in the first mass spectrometer. This parent ion is then fragmented, and the resulting fragment ions are analyzed in the second mass spectrometer. creative-proteomics.com This process, often performed in Multiple Reaction Monitoring (MRM) mode, significantly reduces background noise and enhances the specificity and sensitivity of the measurement. creative-proteomics.com
LC-MS/MS methods have been successfully developed and validated for the quantification of various metabolites in biological fluids, demonstrating high sensitivity with low limits of detection and quantification. nih.govnih.gov The robustness and accuracy of these methods make them ideal for pharmacokinetic studies and clinical applications. turkjps.org
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites
Gas Chromatography-Mass Spectrometry (GC-MS) is a key technique for the analysis of volatile and semi-volatile organic compounds. thermofisher.comresearchgate.net Following separation by GC, the compounds are ionized, typically by electron ionization (EI), which generates reproducible fragmentation patterns. thermofisher.com These fragmentation patterns serve as a "fingerprint" for the compound and can be compared against spectral libraries for confident identification. thermofisher.com
GC-MS is widely used in metabolomics to profile volatile metabolites in various biological samples. mdpi.comnih.gov For non-volatile compounds, derivatization is a necessary prerequisite for GC-MS analysis. thermofisher.com The technique has been applied to identify a wide range of metabolites, including fatty acids, alcohols, ketones, and esters, in various biological systems. mdpi.comajol.info
High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation of Metabolites
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of metabolites, offering high mass resolution and accuracy. researchgate.net This capability is particularly valuable in metabolomics for identifying unknown compounds within complex biological samples. researchgate.netresearchgate.net The combination of liquid chromatography with HRMS (LC-HRMS) allows for the sensitive and reliable quantification of a wide array of analytes. researchgate.net
In the context of curcuminoid research, techniques like UPLC/Q-TOF MS are employed for the quantitative analysis of these compounds. mdpi.com Specifically, a high-resolution multiple reaction monitoring-like (MRMHR) workflow can be used to selectively quantify curcuminoids in intricate mixtures by providing a high-resolution full fragment ion spectra. mdpi.com This approach is analogous to traditional MRM but with the added selectivity of high-resolution mass spectrometry for the product ions. mdpi.com Following data acquisition, high-resolution extracted ion chromatograms (XICs) of various fragment ions are generated and integrated, similar to the data processing in triple-quadrupole MRM. mdpi.com
The power of HRMS also extends to the comprehensive analysis of metabolic pathways and the distribution of compounds in different tissues, which is vital for understanding their efficacy and safety profiles. umb.edu For instance, in studies involving complex phytochemicals like those found in Curcuma longa L., HPLC-MS/MS is utilized for metabolite profiling. nih.gov The process involves acquiring MS data over a specific mass-to-charge ratio (m/z) range, often employing both positive and negative ionization modes to capture a broader spectrum of metabolites. nih.gov For MS/MS fragmentation, typically the most intense ions from the initial MS scan are selected for collision-induced dissociation (CID) to generate fragmentation patterns that aid in structural identification. nih.gov
Spectroscopic Methods for Research-Grade Characterization (e.g., NMR, IR, UV-Vis for purity)
Spectroscopic techniques are fundamental for the research-grade characterization of didemethyl curcumin, ensuring its purity and structural integrity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR spectroscopy is a key tool for profiling and quantifying curcuminoids. researchgate.netnih.gov It allows for the simultaneous determination of curcumin, demethoxycurcumin (B1670235), and bisdemethoxycurcumin (B1667434). researchgate.net The vinylic proton region (6–7 ppm) in the ¹H-NMR spectrum is particularly useful for quantification. researchgate.netnih.gov Studies have shown that in the aromatic region of the ¹H-NMR spectra, the signal for demethoxycurcumin can be observed at chemical shifts of approximately 6.92 ppm (doublet), 5.89 ppm (singlet), and 3.94 ppm (singlet). nih.gov The intensity of these signals can provide information about the relative content of each curcuminoid. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy provides a molecular fingerprint, allowing for the identification of functional groups within a molecule. longdom.org It is a non-destructive technique that can be used for both qualitative and quantitative analysis. longdom.orgnih.gov For curcuminoids, characteristic IR peaks include the phenolic O-H stretching vibration and the overlapping stretching vibrations of C=C and C=O bonds. nih.govresearchgate.net While IR bands can overlap, creating broad peaks, the technique remains valuable for direct analysis of curcuminoids in various samples with minimal preparation. nih.gov
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectrophotometry is a simple and widely used method for determining the concentration of curcuminoids. nih.gov Didemethyl curcumin, as part of the curcuminoid family, exhibits a characteristic broad absorbance peak around 425 nm in ethanol. photonmission.com This method is often used for assessing the purity of curcuminoid samples. nhsjs.com The linearity of the method is typically established over a specific concentration range, and parameters like the limit of detection (LOD) and limit of quantification (LOQ) are determined to validate the method's sensitivity. pharmacophorejournal.comresearchgate.net For instance, one study reported a linearity range of 2-10 µg/ml for curcumin with a correlation coefficient of 0.998. pharmacophorejournal.com
Interactive Table: Spectroscopic Data for Curcuminoids
This table summarizes key spectroscopic data for the characterization of curcuminoids, including didemethyl curcumin.
| Spectroscopic Technique | Key Parameters and Observations | Reference |
|---|---|---|
| ¹H-NMR | Vinylic proton region (6-7 ppm) used for quantification. Demethoxycurcumin signals at ~6.92 ppm (d), 5.89 ppm (s), 3.94 ppm (s). | researchgate.netnih.govnih.gov |
| IR | Phenolic O-H stretching at ~3509 cm⁻¹. Overlapping C=C and C=O stretching at ~1625 cm⁻¹. | nih.govresearchgate.net |
| UV-Vis | Absorbance maximum at ~425 nm in ethanol. | photonmission.com |
Electrochemical Detection Methods for Didemethyl Curcumin Analysis
Electrochemical sensors offer a simple, accurate, and highly sensitive approach for the detection of curcuminoids. rsc.org These methods are based on the electroactive nature of curcumin and its analogues. mdpi.com However, the direct detection of these compounds on bare electrodes can be challenging due to poor response. rsc.org To enhance sensitivity and selectivity, various modifiers are applied to the electrode surfaces. rsc.org
Several electrochemical techniques, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), are employed for analysis. nih.gov Modified electrodes, for instance, a graphene-modified glassy carbon electrode (GR/GCE), have shown to be effective sensors for trace amounts of curcumin. rsc.org Such sensors can achieve low detection limits, with one study reporting a limit of 3.0 × 10⁻⁸ mol L⁻¹. rsc.org Other modifications, like using multi-walled carbon nanotubes (MWCNTs) on a glassy carbon electrode, have also yielded excellent limits of detection, as low as 5.0 × 10⁻⁹ M. mdpi.com It is important to note that substances that oxidize at the same potential as curcumin, such as demethoxycurcumin and bisdemethoxycurcumin, can interfere with the determination. mdpi.com
Interactive Table: Performance of Electrochemical Sensors for Curcuminoid Detection
This table presents a comparison of different modified electrodes used for the electrochemical detection of curcuminoids.
| Electrode Modification | Technique | Linear Range | Limit of Detection (LOD) | Reference |
|---|---|---|---|---|
| Graphene/GCE | LSV | 5.0 × 10⁻⁸ to 3.0 × 10⁻⁶ M | 3.0 × 10⁻⁸ M | rsc.org |
| MWCNT/GCE | ASV | 1.1 × 10⁻⁸ to 5.0 × 10⁻⁶ M | 5.0 × 10⁻⁹ M | mdpi.com |
| rGO/CPE | - | 1.0 × 10⁻⁵ to 6.0 × 10⁻³ M | 3.2 × 10⁻⁶ M | mdpi.com |
| e-rGO/GCE | - | 2.0 × 10⁻⁷ to 6.0 × 10⁻⁵ M | 1.0 × 10⁻⁷ M | mdpi.com |
| MIP/MWCNT/GCE | DPV | - | 0.1365 µmol L⁻¹ | nih.gov |
Development and Validation of Analytical Methods for Biological Samples (Plasma, Tissue, Cell Lysates)
The development and validation of robust analytical methods are critical for accurately quantifying didemethyl curcumin in complex biological matrices like plasma, tissue, and cell lysates. These methods are essential for pharmacokinetic and metabolic studies.
Plasma: Ultra-high performance liquid chromatography-quadrupole time of flight-mass spectroscopy (UPLC-QTOF-MS) methods have been developed and validated for the sensitive and specific determination of curcuminoids and their metabolites in human blood plasma. mdpi.comnih.gov These methods typically involve a C18 column for chromatographic separation and mass spectrometric detection. mdpi.comnih.gov Validation parameters according to regulatory guidelines (e.g., ICH) include linearity, precision, accuracy, recovery, and stability. ajpamc.comscielo.org.mx For instance, a fully validated LC-MS/MS method for curcumin in dog plasma showed good linearity (R² ≥ 0.999) over a range of 3-160 ng/mL, with intra- and inter-day precision (RSD) less than 6% and recovery between 85-95%. scielo.org.mxresearchgate.net Sample preparation often involves a simple extraction step, for example, with ethyl acetate (B1210297) and methanol. nih.gov
Tissue: Validated methods for quantifying curcumin in tissue, such as the brain, have been established using techniques like fast high-performance liquid chromatography with fluorescence detection. nih.gov These methods require a simple extraction procedure and offer rapid separation. nih.gov For the analysis of liver tissue, samples are typically homogenized in a lysis buffer, followed by centrifugation to obtain the protein sample. mdpi.com
Cell Lysates: For in vitro studies, cell pellets are lysed using a suitable lysis buffer on ice. The cell debris is then removed by centrifugation to obtain the cell protein sample for analysis. mdpi.com
Interactive Table: Validated Analytical Methods for Curcuminoids in Biological Samples
This table outlines key parameters from validated analytical methods for the quantification of curcuminoids in various biological matrices.
| Analytical Technique | Matrix | Key Validation Parameters | Reference |
|---|---|---|---|
| UPLC/ESI-Q-TOF-MS | Human Plasma | Cmax for DMC: 17.19 ng/mL at 4h. | mdpi.com |
| RP-HPLC | Plasma | Linearity, recovery, precision, ruggedness, LOD, LOQ, stability. | ajpamc.com |
| HPLC-Fluorescence | Plasma, Brain Tissue | Linear range: 0.05-10 µg/mL; Precision (RSD at LLOQ): <15%; Accuracy (CV at LLOQ): <15%. | nih.gov |
| LC-MS/MS | Dog Plasma | Linear range: 3-160 ng/mL; R² ≥ 0.999; Intra- & inter-day RSD: <6%; Recovery: 85-95%. | scielo.org.mxresearchgate.net |
| HPLC-UV | Liver Tissue, Cell Lysates | Linearity, range, specificity, accuracy, precision, LOD, LOQ. | mdpi.com |
Didemethyl Curcumin S Interactions with Biological Systems: Advanced Preclinical Investigations
Advanced preclinical research into Didemethyl Curcumin (B1669340) (DMC) explores its complex interactions within biological systems. These investigations are critical for understanding its therapeutic potential and are focused on overcoming challenges like its low bioavailability. Key areas of study include the development of sophisticated drug delivery systems, detailed analysis of its effects on specific cell lines, careful selection of appropriate animal models for in vivo testing, and the use of pharmacogenomic and proteomic approaches to understand individualized responses to this compound.
**emerging Research Areas and Future Directions for Didemethyl Curcumin Investigations**
Unexplored Biological Targets and Signaling Pathways
While initial research has identified the proteasome as a biological target for Didemethyl Curcumin (B1669340), its activity profile differs from that of its parent compound, curcumin. nih.govebi.ac.uk This suggests that a host of other biological targets and signaling pathways, potentially unique to Didemethyl Curcumin, remain undiscovered. Future investigations should prioritize a broad-based screening approach to deorphanize its full mechanism of action.
Key areas for exploration include:
Kinase Profiling: A comprehensive screening against a panel of human kinases is essential. Curcumin is known to interact with numerous protein kinases involved in cell signaling cascades like PI3K/Akt, MAPK, and JAK/STAT. frontiersin.org Determining which of these, or other unexplored kinases, are modulated by Didemethyl Curcumin could reveal novel therapeutic entry points.
Nuclear Receptor Modulation: The effect of Didemethyl Curcumin on the activity of various nuclear receptors, which are critical regulators of gene expression in metabolism and inflammation, is largely unknown.
Epigenetic Machinery: Investigating the influence of Didemethyl Curcumin on enzymes involved in epigenetic modifications, such as histone acetyltransferases (HATs), histone deacetylases (HDACs), and DNA methyltransferases (DNMTs), could uncover its role in regulating gene expression at the chromatin level.
Inflammatory Cascades: Beyond general anti-inflammatory effects, detailed studies are needed to pinpoint its specific targets within the complex inflammatory signaling network, such as specific interleukins, caspases, or components of the inflammasome.
Advanced In Vitro and In Vivo Model Development for Didemethyl Curcumin Research
To gain a deeper and more clinically relevant understanding of Didemethyl Curcumin's effects, research must move beyond traditional 2D cell cultures and standard animal models. The development and application of advanced models are crucial for accurately predicting its behavior in human systems.
Table 1: Proposed Advanced Research Models for Didemethyl Curcumin
| Model Type | Description | Research Application for Didemethyl Curcumin |
| 3D Organoid Cultures | Stem cell-derived, self-organizing three-dimensional structures that mimic the architecture and function of human organs (e.g., gut, lung, brain). | To assess the efficacy and tissue-specific effects of Didemethyl Curcumin in a more physiologically relevant context than 2D cell lines. |
| Patient-Derived Xenografts (PDX) | Models where tissue from a patient's tumor is implanted into an immunodeficient mouse. | To evaluate the anti-cancer activity of Didemethyl Curcumin against human tumors that retain their original genetic and histological characteristics. |
| Humanized Mouse Models | Immunodeficient mice engrafted with functional human genes, cells, or tissues, creating a human-like immune system. | To study the immunomodulatory effects of Didemethyl Curcumin and its impact on human immune cells in vivo. nih.gov |
| CRISPR-Cas9 Engineered Models | Cell lines or animal models with specific genes knocked out, knocked in, or edited to study gene function. | To validate specific molecular targets of Didemethyl Curcumin by observing how its effects change in the absence or modification of a target protein. |
| Microfluidic "Organ-on-a-Chip" | Devices that simulate the activities, mechanics, and physiological responses of entire organs and organ systems. | To study the pharmacokinetics and pharmacodynamics of Didemethyl Curcumin across tissue barriers (e.g., blood-brain barrier) and to model multi-organ interactions. |
These advanced models will provide more robust and translatable data, bridging the gap between preclinical discovery and clinical validation. nih.gov
Integration of Omics Technologies (Genomics, Proteomics, Metabolomics)
The integration of multi-omics technologies offers a systems-biology approach to understanding the multifaceted interactions of Didemethyl Curcumin within a biological system. frontiersin.orgnih.gov This holistic view is essential for identifying biomarkers, understanding off-target effects, and elucidating comprehensive mechanisms of action.
Genomics/Transcriptomics: RNA sequencing (RNA-Seq) can reveal the complete transcriptomic signature of cells treated with Didemethyl Curcumin. This can identify which genes and signaling pathways are upregulated or downregulated, providing clues to its mechanism and potential biomarkers for patient stratification. mdpi.com
Proteomics: Using techniques like mass spectrometry, proteomics can identify the proteins that directly bind to Didemethyl Curcumin or whose expression levels change significantly upon treatment. This can validate targets identified through other means and uncover novel protein-protein interaction networks modulated by the compound. nih.gov
Metabolomics: This approach analyzes the global metabolic profile of a system. It can be used to trace the metabolic fate of Didemethyl Curcumin itself and to understand how it alters cellular metabolism in health and disease states. This is particularly relevant for diseases with a strong metabolic component, such as cancer and diabetes. mdpi.com
Integrating these datasets can create a comprehensive molecular map of Didemethyl Curcumin's effects, moving from a single target to a network-level understanding. researchgate.net
Development of Novel Research Tools and Probes for Didemethyl Curcumin Studies
Progress in understanding the molecular pharmacology of Didemethyl Curcumin is hampered by a lack of specific research tools. The development of customized chemical probes is a critical future direction that would enable more precise and sophisticated investigations.
Key tools to be developed include:
Fluorescently-Tagged Didemethyl Curcumin: Synthesizing a derivative with a fluorescent tag would allow for real-time visualization of its uptake, subcellular localization, and trafficking within living cells using advanced microscopy techniques.
Biotinylated and Photo-affinity Probes: A biotin-labeled Didemethyl Curcumin derivative could be used in pull-down assays to isolate and identify its binding partners from cell lysates. Photo-affinity probes, which form a covalent bond with their target upon photoactivation, are the gold standard for unequivocally identifying direct molecular targets.
Specific Antibodies: The generation of monoclonal or polyclonal antibodies that can specifically recognize and bind to Didemethyl Curcumin or its unique metabolites would be invaluable for developing quantitative assays (like ELISA) to measure its levels in biological samples.
Challenges in Preclinical Translation and Strategies for Overcoming Them
Like its parent compound, Didemethyl Curcumin faces significant hurdles in its translation from a promising preclinical molecule to a clinically effective agent. nih.gov The primary challenges are rooted in its physicochemical properties, which lead to poor pharmacokinetics.
Table 2: Preclinical Challenges and Mitigation Strategies for Didemethyl Curcumin
| Challenge | Description | Strategy for Overcoming |
| Poor Aqueous Solubility | The hydrophobic nature of the molecule limits its dissolution in aqueous environments, hindering absorption. nih.gov | Development of advanced formulations such as solid-lipid nanoparticles (SLNs), liposomes, nanoemulsions, or phytosome complexes to enhance solubility and dispersion. mdpi.combepls.com |
| Low Bioavailability | A combination of poor absorption, rapid metabolism (e.g., glucuronidation and sulfation in the liver), and swift systemic clearance results in very low plasma and tissue concentrations. nih.govnih.gov | 1. Formulation Strategies: Encapsulation in nanocarriers can protect the compound from metabolic enzymes and control its release. mdpi.comnih.gov 2. Co-administration with Adjuvants: Use of inhibitors of metabolic enzymes (similar to piperine (B192125) for curcumin) to slow down its breakdown. nih.govnih.gov |
| Chemical Instability | The molecule may degrade at physiological pH, reducing the amount of active compound that reaches the target site. | Structural modification of the parent molecule to block metabolically labile sites and improve stability without losing efficacy. mdpi.com |
| Lack of Robust Preclinical Data | Insufficient data from clinically relevant animal models makes it difficult to justify the transition to human trials. d-nb.info | Rigorous testing in advanced in vivo models (e.g., PDX, humanized mice) to demonstrate efficacy and establish a clear dose-response relationship. |
Addressing these challenges through a combination of pharmaceutical technology and medicinal chemistry is paramount for the successful clinical development of Didemethyl Curcumin.
Future Directions for Derivative Development and Optimization
Didemethyl Curcumin itself can serve as a valuable scaffold for the synthesis of a new generation of optimized derivatives. Medicinal chemistry efforts can focus on enhancing its "drug-like" properties while retaining or improving its biological activity. mdpi.comnih.gov
Future synthetic strategies should aim to:
Improve Potency and Selectivity: By making targeted modifications to the chemical structure, it may be possible to increase the binding affinity for specific targets (like the proteasome) and reduce off-target effects. researchgate.net
Develop Target-Specific Conjugates: Didemethyl Curcumin can be conjugated to molecules that guide it to specific tissues or cell types, such as antibodies for tumor targeting or peptides for mitochondrial targeting. nih.gov
Create Hybrid Molecules: Combining the structural features of Didemethyl Curcumin with those of other known therapeutic agents could lead to hybrid compounds with synergistic or multi-targeted activity.
A systematic structure-activity relationship (SAR) study, supported by computational modeling and in silico screening, will be essential to guide the rational design of these novel derivatives. mdpi.com
Collaborative Research Opportunities in Didemethyl Curcumin Science
The multifaceted nature of modern drug discovery necessitates a highly collaborative approach. cur.org Advancing Didemethyl Curcumin research from the laboratory to the clinic will require the formation of interdisciplinary and multi-institutional networks. nih.gov
Opportunities for collaboration include:
Academia-Industry Partnerships: Collaborations between academic labs focused on discovery and pharmaceutical companies with expertise in drug development, formulation, and clinical trials can accelerate the translation process.
Multi-Institutional Consortia: Sharing resources, data, and expertise among different research institutions can overcome the limitations of a single lab. This is especially important for accessing expensive technologies like high-throughput screening, advanced imaging, and omics platforms. cur.org
Cross-Disciplinary Teams: Effective research teams should include medicinal chemists, pharmacologists, cell biologists, toxicologists, computational biologists, and clinicians. This integration of diverse expertise ensures that all aspects of the research, from molecule design to preclinical testing, are robustly addressed.
Global Health Initiatives: Given the potential for broad therapeutic applications, international collaborations, such as the Curcumin Collaborative Project for Alzheimer's, can pool global talent and funding to tackle major diseases. curealz.org
By fostering an open and collaborative research environment, the scientific community can more effectively navigate the complexities of drug development and work towards realizing the therapeutic promise of Didemethyl Curcumin.
Q & A
Q. How can researchers optimize formulation studies for Didemethyl Curcumin to enhance bioavailability?
- Methodological Answer : Test encapsulation methods (e.g., chitosan microparticles crosslinked with sodium tripolyphosphate) and measure release kinetics using Franz diffusion cells. Compare formulations via parameters like encapsulation efficiency and stability under physiological conditions. Reference curcumin delivery systems for benchmarking .
Ethical and Translational Considerations
Q. What steps are necessary to transition Didemethyl Curcumin from preclinical to clinical research?
- Methodological Answer : Follow FDA/EMA guidelines for Investigational New Drug (IND) applications. Conduct toxicity studies (e.g., acute, subchronic) and validate biomarkers of efficacy. Address discrepancies between animal and human metabolism using in vitro hepatocyte models. Prioritize research questions that bridge mechanistic insights with clinical endpoints (e.g., inflammation reduction in autoimmune diseases) .
Q. How can researchers avoid common pitfalls in designing studies on Didemethyl Curcumin?
- Methodological Answer : Predefine inclusion/exclusion criteria (e.g., purity thresholds, model relevance) and avoid overreliance on "grand theories" without empirical validation. Use pilot studies to refine protocols and consult interdisciplinary teams (e.g., pharmacologists, statisticians) during experimental design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
